molecular formula C10H9NO4 B12073499 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid CAS No. 57061-17-3

2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Cat. No.: B12073499
CAS No.: 57061-17-3
M. Wt: 207.18 g/mol
InChI Key: MHLHEINWUCSPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- is an indolyl carboxylic acid.
1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo- has been reported in Humulus lupulus with data available.

Properties

IUPAC Name

2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8(13)5-10(15)6-3-1-2-4-7(6)11-9(10)14/h1-4,15H,5H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLHEINWUCSPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440735
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57061-17-3
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-3-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid from Isatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid, a derivative of isatin (B1672199) with significant interest in medicinal chemistry and drug development. The primary focus of this document is a microwave-assisted approach, which offers a rapid and efficient route to the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile starting material in organic synthesis, serving as a precursor for a wide array of heterocyclic compounds with diverse biological activities. The 3-position of the isatin core is particularly reactive and amenable to nucleophilic addition reactions. The synthesis of 3-substituted-3-hydroxy-2-oxindoles is of particular interest as this structural motif is present in numerous natural products and pharmacologically active molecules.

This guide details the synthesis of this compound from isatin via a decarboxylative condensation reaction with malonic acid. A microwave-assisted protocol is highlighted, which has been shown to be an efficient method for this transformation, leading to high yields in short reaction times.

Reaction Pathway and Mechanism

The synthesis proceeds through a Knoevenagel-type condensation of isatin with malonic acid, catalyzed by a base such as triethylamine. The initial reaction forms a propanedioic acid intermediate. Subsequent decarboxylation, facilitated by microwave irradiation, leads to the formation of the desired this compound.

G Isatin Isatin Microwave Microwave Irradiation Isatin->Microwave Condensation MalonicAcid Malonic Acid MalonicAcid->Microwave Condensation Triethylamine Triethylamine (Base) Triethylamine->Microwave Condensation Dioxane 1,4-Dioxane (Solvent) Dioxane->Microwave Condensation Intermediate 2-(3-hydroxy-2-oxoindolin-3-yl)propanedioic acid (Intermediate) Microwave->Intermediate Product This compound Intermediate->Product Decarboxylation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on a microwave-assisted synthesis method which has been demonstrated to be effective.[1][2]

Materials:

  • Isatin (1H-indole-2,3-dione)

  • Malonic acid

  • 1,4-Dioxane (pure)

  • Triethylamine

Equipment:

  • Domestic microwave oven (260 W)

  • Reaction vessel suitable for microwave synthesis

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a suitable reaction vessel, combine isatin (0.88 mmol, 129 mg), malonic acid (1.92 mmol, 0.2 g), 3 mL of pure 1,4-dioxane, and 0.5 mL of triethylamine.[1]

  • Seal the vessel and place it in a domestic microwave oven.

  • Irradiate the reaction mixture at 260 W for 5 minutes.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Perform an appropriate aqueous work-up and extraction procedure to isolate the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain the solid product.

Quantitative Data

The following table summarizes the quantitative data obtained from the microwave-assisted synthesis of this compound.[1]

ParameterValue
Reactants
Isatin129 mg (0.88 mmol)
Malonic Acid0.2 g (1.92 mmol)
1,4-Dioxane3 mL
Triethylamine0.5 mL
Reaction Conditions
MethodMicrowave Irradiation (Method A)
Power260 W
Time5 min
Product
CompoundThis compound (3g)
Yield (Method A)76% (138 mg)
Yield (Method B - Conventional)70% (127 mg)
¹H NMR (DMSO-d6)
δ 2.96 (d, J = 16.4, 1H)
δ 3.21 (d, J = 16.5, 1H)
δ 6.40 (br. s, 1H)
δ 6.99 (d, J = 8.6, 1H)
δ 8.18 (dd, J = 8.6, J = 2.4, 1H)
δ 8.26 (d, J = 2.2, 1H)
δ 11.00 (s, 1H)

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

G start Start mix_reagents Mix Isatin, Malonic Acid, Dioxane, and Triethylamine start->mix_reagents microwave_irradiation Microwave Irradiation (260 W, 5 min) mix_reagents->microwave_irradiation cooling Cool to Room Temperature microwave_irradiation->cooling extraction Aqueous Work-up and Extraction cooling->extraction purification Purification (Recrystallization/Chromatography) extraction->purification characterization Product Characterization (e.g., NMR) purification->characterization end_node End characterization->end_node

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The microwave-assisted synthesis of this compound from isatin and malonic acid provides a rapid and high-yielding route to this valuable oxindole (B195798) derivative. This method is a significant improvement over conventional heating methods, offering reduced reaction times and comparable or improved yields. The detailed protocol and data presented in this guide should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

Unveiling a Niche Phytochemical: A Technical Guide to 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid in Hop Bracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is a recognized natural product found within the bracts of the hop plant (Humulus lupulus L.)[1][2][3][4]. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding this specific indole (B1671886) alkaloid. Due to a scarcity of dedicated research on this compound, this document synthesizes information from related studies to propose a viable framework for its extraction, analysis, and potential biosynthesis. This guide aims to serve as a foundational resource for researchers interested in exploring the chemical and pharmacological properties of this unique phytochemical.

Introduction

The hop plant (Humulus lupulus L.) is renowned for its use in the brewing industry, primarily for the bitter acids and essential oils found in its female inflorescences, or cones. The bracts of these cones are a rich source of a diverse array of secondary metabolites. Among these is the indole alkaloid, this compound. While its presence has been confirmed, detailed quantitative analysis and specific biological activities remain largely unexplored in publicly available literature. This guide addresses this knowledge gap by providing a structured approach for future research and development.

Quantitative Data

Currently, there is a notable absence of published quantitative data detailing the concentration of this compound in hop bracts. To facilitate future research and ensure data comparability, the following table structure is recommended for reporting quantitative findings.

Table 1: Quantitative Analysis of this compound in Hop Bracts

Hop CultivarPlant PartExtraction MethodAnalytical MethodConcentration (µg/g dry weight)Reference
Example: CascadeBracts[Specify Method][e.g., LC-MS/MS][Insert Value][Citation]
Example: CentennialBracts[Specify Method][e.g., UPLC-QTOF-MS][Insert Value][Citation]

Experimental Protocols

The following protocols are proposed based on established methodologies for the isolation and characterization of alkaloids and other phytochemicals from plant matrices. These should be optimized for the specific target compound.

General Experimental Workflow

The overall process for isolating and identifying this compound from hop bracts can be visualized in the following workflow diagram.

G Figure 1: Proposed Experimental Workflow A Hop Bract Material (Dried, Powdered) B Solvent Extraction (e.g., Methanol (B129727)/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) C->D E Organic Phase (Enriched) D->E F Column Chromatography (e.g., Silica (B1680970) Gel) E->F G Fraction Collection F->G H Further Purification (e.g., Preparative HPLC) G->H I Isolated Compound H->I J Structure Elucidation (NMR, MS, IR, UV) I->J K Purity Assessment (Analytical HPLC) I->K

Caption: Proposed Experimental Workflow for Isolation.

Detailed Methodologies

3.2.1. Extraction

  • Sample Preparation: Obtain fresh hop bracts, freeze-dry, and grind into a fine powder.

  • Solvent Extraction: Macerate the powdered bracts with 80% methanol or ethanol (B145695) at room temperature with continuous agitation for 24-48 hours. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2.2. Purification

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The target compound is expected to be in the more polar fractions.

  • Column Chromatography: Subject the enriched fraction to column chromatography on a silica gel or Sephadex LH-20 column. Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-hexane) to separate the components based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).

3.2.3. Structure Elucidation

The structure of the purified compound should be confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in hops has not been explicitly studied. However, based on the known pathways of indole alkaloid biosynthesis, a hypothetical pathway can be proposed, likely originating from the amino acid tryptophan.

G Figure 2: Hypothetical Biosynthetic Pathway A Tryptophan B Indole-3-pyruvic acid pathway or Tryptamine pathway A->B Multiple Steps C Indole-3-acetic acid (IAA) B->C D Oxidation C->D E 3-Hydroxy-2-oxoindole-3-acetic acid D->E

Caption: Hypothetical Biosynthesis from Tryptophan.

This proposed pathway suggests that tryptophan undergoes conversion to indole-3-acetic acid (IAA), a common plant auxin, which is then oxidized to form the target compound. Further enzymatic studies are required to validate this hypothesis.

Concluding Remarks

This compound represents an understudied component of the hop bract metabolome. This technical guide provides a starting point for researchers by outlining potential methodologies for its isolation, characterization, and quantification, as well as a plausible biosynthetic origin. Further investigation into this compound could reveal novel bioactive properties, contributing to the broader understanding of hop phytochemistry and its potential applications in the pharmaceutical and nutraceutical industries.

References

"physical and chemical properties of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound, a natural polyphenol, has been identified in sources such as hop bracts (Humulus lupulus L.).[1][2] Its core structure is a hydroxylated oxindole (B195798) moiety with an acetic acid substituent.

General Properties
PropertyValueSource
IUPAC Name 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetic acid[3]
CAS Number 57061-17-3[3][4]
Molecular Formula C₁₀H₉NO₄[3]
Molecular Weight 207.18 g/mol [3]
Tabulated Physical and Spectroscopic Data

Table 1: Physical Properties

PropertyValueNotesSource
Melting Point 239 °CFrom microwave-assisted synthesis.[5]
Solubility 50 mg/mL in DMSORequires sonication.[1]
pKa (Predicted) ~3-4 for the carboxylic acid, ~9-10 for the enol/hydroxyl groupPredicted based on functional groups. No experimental data found.N/A
Boiling Point Data not available

Table 2: Spectroscopic Data

TechniqueDataSource
¹H NMR (DMSO-d₆, 400 MHz): δ 10.17 (br. s, 1H), 7.27 (d, J = 7.2 Hz, 1H), 7.11-7.17 (m, 1H), 6.86-6.92 (m, 1H), 6.75 (d, J = 7.7 Hz, 1H), 2.61 (d, J = 15.4 Hz, 1H), 2.51 (d, J = 15.9 Hz, 1H)[5]
¹³C NMR (DMSO-d₆): δ 178.46, 172.35, 142.21, 132.52, 128.77, 123.76, 121.27, 109.40, 73.23, 45.28[5]
LC-MS/MS Precursor [M+H]⁺: 208.06 m/z. Major Fragments: 146.061005, 128.049957, 118.066055, 91.054558, 148.038818[3]
UV-Vis Data not available
FT-IR Data not available

Experimental Protocols

Detailed, standardized experimental protocols for the analysis of this compound are scarce. The following protocols are based on published synthesis methods and general analytical principles for similar compounds.

Microwave-Assisted Synthesis

A reported method for the synthesis of this compound involves the microwave-assisted condensation of isatin (B1672199) with malonic acid.[5][6]

Materials:

Procedure:

  • Combine 1H-indole-2,3-dione (1 eq) and malonic acid (2.2 eq) in a microwave reaction vessel.

  • Add dioxane as the solvent, followed by triethylamine (1.5 eq).

  • Seal the vessel and subject it to microwave irradiation. The reaction is reported to be complete within 5-10 minutes at a power of 260 W.[5][6]

  • After cooling, the product can be isolated by extraction and purified, for example, by recrystallization.

The proposed workflow for this synthesis is depicted in the following diagram.

G cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin Mixing Mixing Isatin->Mixing MalonicAcid Malonic Acid MalonicAcid->Mixing Dioxane Dioxane Dioxane->Mixing Triethylamine Triethylamine Triethylamine->Mixing Microwave Microwave Irradiation (260W, 5-10 min) Mixing->Microwave Extraction Extraction Microwave->Extraction Purification Purification Extraction->Purification FinalProduct 2-(3-Hydroxy-2-oxoindolin-3-yl) -acetic acid Purification->FinalProduct

Microwave-Assisted Synthesis Workflow
Proposed Analytical Workflow

For the analysis and quantification of this compound, a standard approach would involve High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio would need to be optimized.

Detection:

  • UV detection wavelength should be determined by acquiring a UV spectrum of the pure compound. Based on the oxindole chromophore, a wavelength in the range of 254-280 nm is a reasonable starting point.

Quantification:

  • Quantification can be achieved by creating a calibration curve using standards of known concentrations.

The logical flow for developing such an analytical method is presented below.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method Development cluster_analysis Analysis & Quantification Standard Prepare Standard Solutions Inject Inject Samples & Standards Standard->Inject Sample Prepare Sample Solution Sample->Inject Column Select C18 Column MobilePhase Optimize Mobile Phase Column->MobilePhase Detection Determine UV λmax MobilePhase->Detection Detection->Inject CalCurve Generate Calibration Curve Inject->CalCurve Quantify Quantify Analyte CalCurve->Quantify G IAA Indole-3-acetic acid (IAA) OxIAA Oxindole-3-acetic acid IAA->OxIAA Oxidation HydroxyOxIAA 2-(3-Hydroxy-2-oxoindolin-3-yl) -acetic acid OxIAA->HydroxyOxIAA Hydroxylation FurtherMetabolites Further Metabolites (e.g., Glucosides) HydroxyOxIAA->FurtherMetabolites Conjugation

References

The Rising Therapeutic Potential of 3-Hydroxy-2-Oxindole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxy-2-oxindole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 3-hydroxy-2-oxindole derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document details the quantitative biological data, experimental methodologies, and underlying mechanisms of action to support further research and drug development in this promising area.

Anticancer Activity: Targeting Key Pathways in Malignancy

3-Hydroxy-2-oxindole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth, angiogenesis, and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of programmed cell death (apoptosis) through caspase activation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 3-hydroxy-2-oxindole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4j (a morpholine-substituted di-bromo derivative) HCT116 (Colorectal Carcinoma)9.63[1]
OVCAR10 (Ovarian Cancer)8.56[1]
1205Lu (Melanoma)12.22[1]
Cisplatin (Reference Drug) HCT116 (Colorectal Carcinoma)12.11[1]
OVCAR10 (Ovarian Cancer)18.22[1]
1205Lu (Melanoma)19.01[1]
5-Fluorouracil (Reference Drug) HCT116 (Colorectal Carcinoma)22.26[1]
OVCAR10 (Ovarian Cancer)22.4[1]
1205Lu (Melanoma)15.4[1]
SH-859 786-O (Renal Cell Carcinoma)14.3
SH-763 786-O (Renal Cell Carcinoma)14.5
SH-886 786-O (Renal Cell Carcinoma)16.7
Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] 3-Hydroxy-2-oxindole derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][4]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Oxindole 3-Hydroxy-2-oxindole Derivative Oxindole->VEGFR2 Inhibits

VEGFR-2 signaling pathway inhibition.

Caspase-Mediated Apoptosis:

Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer.[5] 3-Hydroxy-2-oxindole derivatives can induce apoptosis by activating caspases, a family of proteases that execute the cell death program. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases like caspase-3.[6][7]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase9->Caspase3 Oxindole_intrinsic 3-Hydroxy-2-oxindole Derivative Oxindole_intrinsic->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis

Caspase-mediated apoptosis pathways.

Antimicrobial and Antifungal Activity

Several 3-hydroxy-2-oxindole derivatives have exhibited promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected spiro-oxindole derivatives, a subclass of 3-hydroxy-2-oxindoles, against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
3a Staphylococcus aureus20[8]
3g Staphylococcus aureus20[8]
3f Escherichia coli20[8]
Ciprofloxacin (Reference) Staphylococcus aureus20[8]
Escherichia coli20[8]
4a Candida albicans (50 clinical isolates)MIC50: 8, MIC90: 16[9]
4b Candida albicans (50 clinical isolates)MIC50: 64, MIC90: 128[9]
4c Candida albicans (50 clinical isolates)MIC50: 64, MIC90: 128[9]
Fluconazole (Reference) Candida albicans (50 clinical isolates)MIC50: 0.125[9]
Nystatin (Reference) Candida albicans (50 clinical isolates)MIC50: 0.063[9]

Antiviral Activity: Combating Plant Pathogens

Research has also explored the potential of 3-hydroxy-2-oxindole derivatives as antiviral agents, particularly against plant viruses like Potato Virus Y (PVY). These compounds can inhibit viral replication and reduce the severity of infection in plants.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 3-hydroxy-2-oxindole derivatives.

Synthesis of 3-Substituted-3-hydroxy-2-oxindoles

A general and efficient method for the synthesis of 3-substituted-3-hydroxy-2-oxindoles involves the nucleophilic ring-opening of a precursor spiro-epoxyoxindole.[1]

Step 1: Synthesis of N-benzylated isatins

  • To a stirred solution of substituted isatin (B1672199) (1 mmol) in anhydrous DMF, add sodium hydride (1.3 mmol) at 0 °C.

  • Stir the reaction mixture for 30 minutes. A color change from orange to dark purple indicates the formation of the anionic intermediate.

  • Add benzyl (B1604629) bromide (1.2 mmol) to the reaction mixture and stir for 1 hour.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, add ice to the reaction mixture to precipitate the product.

  • Filter and dry the product to obtain the N-benzylated isatin.

Step 2: Synthesis of 3-substituted-3-hydroxy-2-oxindoles

  • To a well-stirred solution of the corresponding spiro-epoxy isatin (1.0 mmol) in dry carbinol, add the desired secondary amine (e.g., piperidine, morpholine, or pyrrolidine) (2.0 mmol).

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction completion by TLC.

  • Remove the solvent under reduced pressure.

  • Extract the reaction mixture with ethyl acetate (B1210297) to obtain the crude product.

  • Purify the crude product via column chromatography.

Synthesis_Workflow Isatin Substituted Isatin Step1 N-benzylation (NaH, Benzyl Bromide, DMF) Isatin->Step1 NBenzyl_Isatin N-benzylated Isatin Step1->NBenzyl_Isatin Step2 Epoxidation (Corey-Chaykovsky) NBenzyl_Isatin->Step2 Spiro_Epoxy Spiro-epoxyoxindole Step2->Spiro_Epoxy Step3 Nucleophilic Ring Opening (Secondary Amine, Carbinol) Spiro_Epoxy->Step3 Final_Product 3-Substituted-3-hydroxy-2-oxindole Step3->Final_Product

General synthesis workflow.
In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37 °C and 5-6.5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-2-oxindole derivatives.

  • Incubation: Incubate the cells for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 3-hydroxy-2-oxindole derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Antiviral Activity against Potato Virus Y (PVY)

The antiviral activity of compounds against PVY in plants can be evaluated by monitoring the reduction in virus concentration.[11]

  • Plant Inoculation: Mechanically inoculate healthy plants (e.g., potato or tobacco) with PVY.

  • Compound Application: Apply the 3-hydroxy-2-oxindole derivatives to the plants, either as a preventative (before inoculation) or curative (after inoculation) treatment, typically via foliar spray.

  • Incubation: Maintain the plants under controlled greenhouse conditions.

  • Sample Collection: Collect leaf samples at specific time points post-treatment.

  • Virus Detection and Quantification: Determine the virus concentration in the plant samples using methods such as Double Antibody Sandwich Enzyme-Linked Immunosorbent Assay (DAS-ELISA) or Reverse Transcription Polymerase Chain Reaction (RT-PCR).[11]

  • Data Analysis: Compare the virus concentration in treated plants to that in untreated (control) plants to calculate the percentage of inhibition.

Conclusion

3-Hydroxy-2-oxindole derivatives represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and antiviral activities, coupled with well-defined mechanisms of action and accessible synthetic routes, make them highly attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics based on this remarkable chemical scaffold.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is available for the specific mechanism of action of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This guide provides a putative mechanism based on the well-established biological activities of the core oxindole (B195798) scaffold, a privileged structure in medicinal chemistry renowned for its diverse pharmacological effects, most notably as a modulator of protein kinase activity.

Executive Summary

This compound is a naturally occurring polyphenol found in hop bract. While its specific molecular targets have not been extensively characterized, its core structure, the oxindole ring system, is a cornerstone for a multitude of synthetic and natural compounds with significant biological activities. Oxindole derivatives are particularly recognized as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer. This document outlines a hypothesized mechanism of action for this compound, focusing on its potential as a kinase inhibitor targeting key players in oncogenic signaling pathways, namely Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase 3β (GSK-3β). The subsequent sections provide a detailed overview of these potential mechanisms, supporting quantitative data from related oxindole compounds, comprehensive experimental protocols to test these hypotheses, and visual representations of the implicated signaling pathways.

The Oxindole Scaffold: A Privileged Motif in Kinase Inhibition

The oxindole scaffold is a bicyclic aromatic structure that serves as a versatile template for the design of kinase inhibitors. Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal pharmacophore. Numerous oxindole-based compounds have been developed as multi-kinase inhibitors, with some achieving clinical success. The substitution pattern on the oxindole ring, particularly at the 3-position, is a key determinant of inhibitory potency and selectivity. The 3-hydroxy-3-carboxymethyl substitution in the compound of interest likely plays a crucial role in its interaction with target kinases.

Putative Molecular Targets and Mechanisms of Action

Based on the extensive literature on oxindole derivatives, we hypothesize that this compound exerts its biological effects through the inhibition of one or more of the following protein kinases:

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Inhibition of VEGFR signaling is a well-established anti-cancer strategy.

  • Proposed Mechanism: this compound is proposed to bind to the ATP-binding site of VEGFR-2, preventing the autophosphorylation and activation of the receptor. This would block downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, ultimately leading to an inhibition of endothelial cell proliferation, migration, and survival, thus suppressing angiogenesis.[2][3]

CDK2 is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition.[4] Its dysregulation is a common feature of cancer cells, leading to uncontrolled proliferation.

  • Proposed Mechanism: The compound is hypothesized to act as an ATP-competitive inhibitor of CDK2. By occupying the ATP-binding pocket, it would prevent the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb). This would lead to a G1 phase cell cycle arrest, thereby halting cell proliferation.[5][6]

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. In many cancers, GSK-3β is implicated in promoting tumor cell survival and resistance to therapy.[7][8]

  • Proposed Mechanism: this compound may inhibit GSK-3β activity, leading to the stabilization and activation of proteins that are normally targeted for degradation by GSK-3β, such as β-catenin. The modulation of GSK-3β-dependent pathways could result in anti-proliferative and pro-apoptotic effects in cancer cells.[9][10]

Quantitative Data for Representative Oxindole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of various oxindole derivatives against the proposed kinase targets. This data, derived from publicly available literature, provides a benchmark for the potential potency of this compound.

Compound ClassTarget KinaseIC50 (nM)Reference CompoundCell Line (for cellular activity)Cellular IC50 (µM)
3-Substituted OxindoleVEGFR-297.38SorafenibHepG210.50
SpirooxindoleCDK2Varies (low nM)RoscovitineVariousVaries
3-Arylidene-2-oxindoleGSK-3β4.19CHIR99021A549Moderately cytotoxic

Note: The IC50 values are representative and can vary depending on the specific assay conditions and the structure of the oxindole derivative.

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.

These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinases.

  • VEGFR-2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

    • Reagents: VEGFR-2 kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and the test compound.

    • Procedure:

      • Prepare a serial dilution of this compound.

      • In a 384-well plate, combine the VEGFR-2 kinase, Eu-anti-GST antibody, and the test compound.

      • Add the Alexa Fluor™ 647-labeled tracer.

      • Incubate at room temperature for 60 minutes.

      • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Data Analysis: Calculate the percent inhibition based on the FRET signal and determine the IC50 value.

  • CDK2/Cyclin A Kinase Assay (ADP-Glo™ Kinase Assay)

    • Reagents: Recombinant CDK2/Cyclin A enzyme, substrate peptide (e.g., Histone H1), ATP, and the test compound.

    • Procedure:

      • Prepare a serial dilution of the test compound.

      • In a 96-well plate, combine the CDK2/Cyclin A enzyme, substrate peptide, and the test compound.

      • Initiate the reaction by adding ATP.

      • Incubate at 30°C for 60 minutes.

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Measure luminescence using a plate reader.

    • Data Analysis: Correlate the luminescent signal to ADP production and calculate the IC50 value.[11]

  • GSK-3β Kinase Assay (HTScan® Kinase Assay)

    • Reagents: Recombinant GSK-3β enzyme, biotinylated substrate peptide, ATP, and the test compound.

    • Procedure:

      • Prepare a serial dilution of the test compound.

      • In a 96-well plate, incubate the GSK-3β enzyme with the test compound and ATP.

      • Add the biotinylated substrate peptide and continue incubation.

      • Stop the reaction and transfer the mixture to a streptavidin-coated plate.

      • Detect the phosphorylated substrate using a phospho-specific antibody and a chemiluminescent secondary antibody.

      • Measure the chemiluminescent signal.

    • Data Analysis: Determine the IC50 value by plotting the signal against the compound concentration.

These assays evaluate the effects of the compound on cellular processes downstream of the target kinases.

  • Cell Viability Assay (MTT Assay)

    • Procedure:

      • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of this compound for 48-72 hours.

      • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[12][13]

      • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13]

      • Measure the absorbance at 570 nm.[12][14]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[12]

  • Cell Cycle Analysis (Flow Cytometry)

    • Procedure:

      • Treat cancer cells with the test compound for 24-48 hours.

      • Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.[15]

      • Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[16][17]

      • Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.[18]

  • Apoptosis Assay (Annexin V-FITC/PI Staining)

    • Procedure:

      • Treat cells with the test compound for a predetermined time.

      • Harvest the cells and wash them with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.[19]

      • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

      • Analyze the stained cells by flow cytometry.

    • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[20][21]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the putative points of intervention of this compound within the targeted signaling pathways.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Compound This compound Compound->VEGFR2 PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative inhibition of the VEGFR2 signaling pathway.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Compound This compound Compound->CDK2 Rb Rb CDK2_CyclinE->Rb P E2F E2F Rb->E2F pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

Caption: Hypothesized inhibition of the CDK2-mediated cell cycle progression.

GSK3b_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin P Compound This compound Compound->GSK3b Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription (Proliferation) Beta_Catenin->Gene_Transcription Nuclear Translocation

Caption: Potential modulation of the Wnt/β-catenin pathway via GSK-3β inhibition.

Conclusion

While the precise molecular mechanism of this compound remains to be definitively elucidated, its structural similarity to a well-established class of kinase inhibitors provides a strong foundation for a hypothesized mechanism of action centered on the inhibition of key oncogenic kinases such as VEGFR, CDK2, and GSK-3β. The experimental protocols and strategic framework outlined in this guide offer a comprehensive approach to rigorously test these hypotheses and to fully characterize the therapeutic potential of this natural compound. Further investigation is warranted to confirm these putative mechanisms and to explore the full spectrum of its biological activities.

References

Spectroscopic and Synthetic Profile of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthesis protocol for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, a natural polyphenol compound found in hop bract.[1][2] The data is organized into structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were obtained in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.17br. s-NH
7.27d7.2Ar-H
7.11–7.17m-Ar-H
6.86–6.92m-Ar-H
6.75d7.7Ar-H
2.61d15.4CH₂
2.51d15.9CH₂

Source: MDPI, 2023

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
178.46C=O (amide)
172.35C=O (acid)
142.21Ar-C
132.52Ar-C
128.77Ar-CH
123.76Ar-CH
121.27Ar-CH
109.40Ar-CH
73.23C-OH
45.28CH₂

Source: MDPI, 2023

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound was not available in the reviewed literature. However, based on the functional groups present in the molecule, the expected characteristic IR absorption bands are presented in Table 3.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200O-H (alcohol)Stretching
3300-3100N-H (amide)Stretching
3300-2500O-H (carboxylic acid)Stretching (broad)
1720-1700C=O (carboxylic acid)Stretching
1680-1650C=O (amide)Stretching
1620-1580C=C (aromatic)Stretching
1320-1210C-O (acid/alcohol)Stretching
1200-1000C-NStretching
Mass Spectrometry (MS)

Detailed experimental mass spectral data for this compound was not found in the available literature. The expected molecular ion peaks for different ionization modes are listed in Table 4. The fragmentation pattern would likely involve the loss of water, carbon dioxide, and cleavage of the acetic acid side chain.

Table 4: Expected Molecular Ion Peaks in Mass Spectrometry

Ionization ModeExpected m/zIon Formula
ESI+208.0604[M+H]⁺
ESI+230.0423[M+Na]⁺
ESI-206.0459[M-H]⁻

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and general protocols for the spectroscopic analyses.

Synthesis of this compound

The following protocol is adapted from a microwave-assisted synthesis method.

Materials:

  • 1H-indole-2,3-dione (isatin)

  • Malonic acid

  • Dioxane

  • Triethylamine

Procedure:

  • In a suitable reaction vessel, combine 1H-indole-2,3-dione (1.0 eq), malonic acid (2.2 eq), pure dioxane, and triethylamine.

  • The reaction mixture is then subjected to microwave irradiation. The specific time and power of irradiation should be optimized for the instrument used.

  • Upon completion, as monitored by an appropriate technique (e.g., TLC), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is then purified by a suitable method, such as extraction or recrystallization, to yield the solid product.

This protocol is a general guideline based on published methods. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

NMR Spectroscopy Protocol

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve an appropriate amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • For ATR, place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Perform a background scan before scanning the sample.

  • Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry Protocol

Instrumentation:

  • A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition:

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry Purification->MS Characterization Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Biosynthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is a naturally occurring oxindole (B195798) derivative found in plants such as hops (Humulus lupulus)[1][2]. As a catabolite of the primary plant hormone indole-3-acetic acid (IAA), its biosynthetic pathway is of significant interest for understanding auxin homeostasis and for the potential development of novel therapeutic agents, given the diverse biological activities of 3-hydroxyoxindole scaffolds. This technical guide provides an in-depth overview of the proposed biosynthetic pathway, encompassing the key enzymatic transformations, quantitative data on related metabolites, and detailed experimental protocols.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed from the plant hormone indole-3-acetic acid (IAA) through a two-step enzymatic process involving oxidation and subsequent hydroxylation.

Step 1: Oxidation of Indole-3-Acetic Acid (IAA) to 2-Oxindole-3-Acetic Acid (OxIAA)

The initial step in the catabolism of IAA leading to the formation of oxindoles is the oxidation of IAA at the C2 position of the indole (B1671886) ring, yielding 2-oxindole-3-acetic acid (OxIAA). This reaction is catalyzed by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO) [3][4]. These enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases that utilize molecular oxygen to oxidize IAA[5][6]. In several plant species, including Zea mays and Arabidopsis thaliana, OxIAA has been identified as a major catabolite of IAA[7][8].

Step 2: Hydroxylation of 2-Oxindole-3-Acetic Acid (OxIAA) to this compound

The second proposed step involves the hydroxylation of OxIAA at the C3 position to form this compound, a compound also referred to as dihydroxy-oxindole-3-acetic acid (dioxIAA). While the specific enzyme catalyzing this reaction has not yet been definitively identified, evidence suggests that a member of the Fe(II)/2-oxoglutarate-dependent dioxygenase superfamily is a strong candidate. This is based on the known catalytic activities of this enzyme class and the observation that OxIAA can be further oxidized in plants. For instance, in Zea mays, OxIAA is metabolized to 7-hydroxyoxindole-3-acetic acid, indicating that hydroxylation of the oxindole ring is a known metabolic process[9]. Although less direct, cytochrome P450 monooxygenases are also known to be involved in the hydroxylation of indole and oxindole structures and could potentially play a role in this transformation[2][10].

Quantitative Data

The quantification of auxin and its catabolites is crucial for understanding their physiological roles. The following table summarizes representative concentrations of IAA and its primary oxidized metabolite, OxIAA, in plant tissues, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data for this compound is not yet widely available in the literature.

CompoundPlant SpeciesTissueConcentration (pmol/g fresh weight)Reference
Indole-3-acetic acid (IAA)Arabidopsis thalianaSeedlings~10-50--INVALID-LINK--
2-Oxindole-3-acetic acid (OxIAA)Arabidopsis thalianaSeedlings~50-200--INVALID-LINK--
Indole-3-acetic acid (IAA)Zea maysSeedlings~20-100--INVALID-LINK--
2-Oxindole-3-acetic acid (OxIAA)Zea maysSeedlings~30-150--INVALID-LINK--

Experimental Protocols

Assay for Fe(II)/2-Oxoglutarate-Dependent Dioxygenase (DAO) Activity

This protocol is adapted from established methods for assaying Fe(II)/2-oxoglutarate-dependent dioxygenases and can be used to measure the activity of enzymes involved in both steps of the proposed biosynthetic pathway.

Principle: The activity of Fe(II)/2-oxoglutarate-dependent dioxygenases can be determined by monitoring the consumption of the co-substrate 2-oxoglutarate or the formation of the product succinate (B1194679). An enzyme-coupled spectrophotometric assay that detects succinate formation is described here[5][11].

Materials:

  • Enzyme preparation (e.g., purified recombinant enzyme or plant protein extract)

  • Substrate (IAA or OxIAA)

  • 2-oxoglutarate

  • FeSO4

  • Ascorbate

  • Succinyl-CoA synthetase

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • ATP

  • PEP (Phosphoenolpyruvate)

  • NADH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, PEP, NADH, MgCl2, KCl, pyruvate kinase, and lactate dehydrogenase.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding the substrate (IAA or OxIAA), 2-oxoglutarate, FeSO4, and ascorbate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the rate of succinate formation, which is stoichiometric with the amount of substrate hydroxylated.

Quantitative Analysis of Auxin Catabolites by LC-MS/MS

This protocol provides a general workflow for the extraction, purification, and quantification of IAA and its oxindole derivatives from plant tissues[12][13][14][15][16].

Sample Preparation and Extraction:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in an appropriate extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., ¹³C₆-IAA, D₅-OxIAA).

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for further purification.

Solid-Phase Extraction (SPE) Purification:

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove interfering compounds.

  • Elute the auxin metabolites with a more polar solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto a reverse-phase C18 column.

  • Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Detect and quantify the target analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each compound are used for quantification.

Visualizations

Biosynthesis_Pathway IAA Indole-3-acetic acid (IAA) OxIAA 2-Oxindole-3-acetic acid (OxIAA) IAA->OxIAA DAO (Dioxygenase) HydroxyOxIAA This compound OxIAA->HydroxyOxIAA Hydroxylase (putative)

Caption: Proposed biosynthetic pathway of this compound from IAA.

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_purification Purification cluster_analysis Analysis Harvest Harvest Plant Tissue Homogenize Homogenize in Extraction Solvent with Internal Standard Harvest->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the quantitative analysis of auxin catabolites.

References

In Vitro Stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid, a natural polyphenol compound found in hop bract.[1][2][3] While direct in vitro stability data for this specific compound is not extensively available in the public domain, this document outlines a robust experimental framework for its evaluation. The proposed studies are based on established stability-indicating analytical methods for related oxindole (B195798) derivatives.[4][5][6][7] This guide includes detailed experimental protocols, data presentation tables, and workflow diagrams to assist researchers in designing and executing comprehensive in vitro stability studies.

Introduction

This compound is a member of the 3-substituted-3-hydroxy-2-oxindole class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and its association with a wide range of biological activities, including potential anti-cancer and antioxidant properties.[8][9][10][11] The development of any new chemical entity for therapeutic use requires a thorough understanding of its stability profile. In vitro stability studies are crucial for predicting a compound's shelf-life, identifying potential degradation products, and understanding its metabolic fate.

This guide outlines a proposed in vitro stability testing protocol for this compound, encompassing forced degradation studies under various stress conditions and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification.

Physicochemical Properties and Storage

A summary of the known properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₄
Molecular Weight207.18 g/mol
AppearanceSolid
SourceNatural polyphenol from hop bract[1][2]
Storage (Stock Solution)-80°C for 6 months; -20°C for 1 month[1]

Proposed In Vitro Stability Study

The following sections detail a proposed experimental plan to evaluate the in vitro stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[5] The compound should be subjected to stress conditions as outlined in Table 2.

Stress ConditionProposed Protocol
Acid Hydrolysis Incubate a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Incubate a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation Treat a solution of the compound (e.g., 1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose a solid sample of the compound to 105°C for 48 hours.
Photolytic Degradation Expose a solution of the compound (e.g., 1 mg/mL) to UV light (254 nm) and visible light for a specified duration.
Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[5][6][7] The following protocol is a starting point for method development, based on methods used for similar compounds.[4]

3.2.1. Chromatographic Conditions

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength determined by the compound's UV spectrum (e.g., 254 nm)
Injection Volume 20 µL
Column Temperature 30°C

3.2.2. Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for the in vitro stability assessment of this compound.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) A->B C Neutralize/Dilute Samples B->C D Analyze by Stability-Indicating HPLC C->D E Identify and Quantify Degradation Products D->E

Caption: Workflow for Forced Degradation Studies.

G cluster_1 HPLC Method Development Workflow F Select Initial Chromatographic Conditions (Column, Mobile Phase, etc.) G Inject Standard and Stressed Samples F->G H Evaluate Peak Shape, Resolution, and Tailing G->H I Optimize Mobile Phase Composition and Gradient H->I I->G J Validate Optimized Method (Specificity, Linearity, Accuracy, Precision) I->J

Caption: Workflow for HPLC Method Development.

Potential Degradation Pathways

Based on the structure of this compound and the degradation patterns of related oxindole compounds, potential degradation pathways can be hypothesized. These may include hydrolysis of the lactam ring, oxidation of the hydroxyl group, and decarboxylation.

G A This compound B Hydrolysis Product (Ring Opening) A->B Acid/Base C Oxidation Product (Ketone Formation) A->C Oxidation D Decarboxylation Product A->D Heat

Caption: Hypothesized Degradation Pathways.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.

Table 3: Forced Degradation Results

Stress Condition% Assay of Parent Compound% Total DegradationNumber of Degradants
Control
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Table 4: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaObserved Result
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Conclusion

While direct experimental data on the in vitro stability of this compound is limited, this technical guide provides a comprehensive framework for its evaluation. By following the proposed forced degradation studies and developing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the compound's stability profile. This information is critical for its potential development as a therapeutic agent and for ensuring the quality and reliability of research findings. The provided workflows and data presentation formats are intended to guide researchers in conducting and documenting these essential studies.

References

An In-Depth Technical Guide on the Solubility of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. It includes detailed experimental protocols for solubility determination and contextual information regarding its potential biological activity.

Introduction to this compound

This compound (CAS No. 57061-17-3) is a natural polyphenol compound found in the bracts of hops (Humulus lupulus L.)[1][2][3][4][5]. It belongs to the class of oxindole (B195798) alkaloids and has a molecular weight of 207.18 g/mol with the chemical formula C10H9NO4[1][4][5]. The compound is typically a white to off-white solid[5].

As a member of the 3-hydroxy-2-oxindole class of molecules, it is of interest to researchers due to the potential biological activities associated with this structural motif. Related oxindole derivatives have been investigated for a range of pharmacological properties, including antiglaucoma and anti-inflammatory effects. Given its origin as a polyphenol, its potential role in modulating inflammatory pathways is of particular interest.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. The following table summarizes the known quantitative solubility data for this compound.

SolventSolubility (mg/mL)Molar Solubility (mM)Conditions
Dimethyl Sulfoxide (DMSO)50241.34Requires ultrasonic treatment. The use of newly opened, non-hygroscopic DMSO is recommended for optimal results.[1][5]
WaterData not availableData not available-
EthanolData not availableData not available-
MethanolData not availableData not available-
AcetoneData not availableData not available-

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method. This protocol can be adapted for various solvents.

Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The amount of compound added should be sufficient to ensure that undissolved solids remain after equilibration.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining micro-particles.

  • Quantification:

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

      • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • HPLC:

      • Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector settings) for the compound.

      • Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

      • Inject the filtered saturated solution (appropriately diluted if necessary) and determine the concentration from the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G Experimental Workflow for Shake-Flask Solubility Assay cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to solvent in a vial B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Analyze filtrate by UV-Vis or HPLC D->E F Calculate solubility from calibration curve E->F

Workflow for determining solubility via the shake-flask method.
Potential Signaling Pathway: NF-κB Inhibition

As a polyphenol with potential anti-inflammatory properties, this compound may exert its effects by modulating key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many natural anti-inflammatory compounds[6][7][8][9]. The following diagram illustrates a simplified NF-κB signaling pathway and a potential point of inhibition.

NF-κB pathway and a hypothetical point of inhibition.

In this pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκB, leading to its degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Natural product inhibitors often target the IKK complex, preventing the release of NF-κB and thereby suppressing the inflammatory response[7][10].

References

The Therapeutic Potential of 3-Hydroxy-2-Oxindoles: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-hydroxy-2-oxindole scaffold is a privileged structural motif found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-hydroxy-2-oxindole derivatives, with a primary focus on their applications in oncology. We consolidate quantitative data on their bioactivity, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

3-Substituted-3-hydroxy-2-oxindoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological properties. These compounds are at the core of several natural products and have inspired the synthesis of numerous derivatives with anti-cancer, antiviral, neuroprotective, and anti-inflammatory activities[1]. Their therapeutic potential stems from their ability to interact with and modulate the activity of various key biological targets involved in disease pathogenesis. This guide will delve into the primary molecular targets of 3-hydroxy-2-oxindoles, with a particular emphasis on their role as kinase inhibitors in cancer therapy.

Key Therapeutic Targets in Oncology

The anti-cancer activity of 3-hydroxy-2-oxindole derivatives is often attributed to their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival. The following sections detail the most significant kinase targets identified to date.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis[2]. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several studies have identified 3-hydroxy-2-oxindole derivatives as potent inhibitors of VEGFR-2[3][4].

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival[5][6]. 3-Hydroxy-2-oxindoles can inhibit VEGFR-2, thereby blocking these downstream signals and preventing angiogenesis.

VEGFR2_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Oxindole (B195798) 3-Hydroxy-2-Oxindole Oxindole->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition by 3-Hydroxy-2-Oxindoles.
Epidermal Growth Factor Receptor (EGFR)

EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation[7][8]. The inhibition of EGFR is a validated therapeutic strategy for several cancer types. Some oxindole derivatives have been shown to exhibit inhibitory activity against EGFR[9].

Ligand binding to EGFR induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival[10][11].

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Oxindole 3-Hydroxy-2-Oxindole Oxindole->EGFR Inhibits

EGFR Signaling Pathway and its Inhibition.
Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition[12][13]. Dysregulation of CDK2 activity is a common feature of cancer cells, leading to uncontrolled proliferation. Oxindole derivatives have been investigated as inhibitors of CDKs, including CDK2[14][15].

CDK2 forms complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex is essential for the transition from the G1 to the S phase of the cell cycle, while the CDK2/Cyclin A complex is required for S phase progression[16]. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates CyclinA Cyclin A CyclinA->CDK2 Binds & Activates pRb pRb CDK2->pRb Phosphorylates S_Phase S Phase Progression CDK2->S_Phase E2F E2F pRb->E2F Releases G1_S_Transition G1/S Transition E2F->G1_S_Transition Oxindole 3-Hydroxy-2-Oxindole Oxindole->CDK2 Inhibits

Role of CDK2 in Cell Cycle Regulation and its Inhibition.
Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that plays a critical role in tumor progression by regulating the expression of genes involved in proliferation, survival, and angiogenesis[5][17]. Constitutive activation of STAT3 is observed in many human cancers.

STAT3 is activated through phosphorylation by Janus kinases (JAKs) or other tyrosine kinases. Upon activation, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby promoting their transcription[18][19].

STAT3_Signaling_Pathway Cytokine Cytokines/Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Oxindole 3-Hydroxy-2-Oxindole Oxindole->STAT3 Inhibits Phosphorylation

STAT3 Signaling Pathway and its Inhibition.

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of selected 3-hydroxy-2-oxindole derivatives and related compounds against various cancer cell lines and protein kinases.

Table 1: Cytotoxicity of 3-Hydroxy-2-Oxindole Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
4j HCT116 (Colon)9.63[20]
OVCAR 10 (Ovarian)8.56[20]
1205Lu (Melanoma)12.22[20]
6f MCF-7 (Breast)14.77[9]
15c MCT-7 (Breast)4.39 (nM)
DU 145 (Prostate)1.06 (nM)
HCT-116 (Colon)0.34 (nM)

Table 2: Kinase Inhibitory Activity of Oxindole Derivatives

CompoundKinaseIC₅₀Reference
6f VEGFR-25.75 µM[9]
EGFR1.38 µM[9]
PDGFRβ3.18 µM[9]
2b VEGFR-20.20 µM[4]
83k VEGFR-20.067 µM[4]
84c VEGFR-20.085 µM[4]
5l FLT336.21 nM[15][21]
CDK28.17 nM[15][21]

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the therapeutic potential of 3-hydroxy-2-oxindole derivatives.

General Experimental Workflow

A typical workflow for the preclinical evaluation of novel 3-hydroxy-2-oxindole derivatives is outlined below.

Experimental_Workflow cluster_synthesis Compound Generation cluster_screening In Vitro Screening cluster_validation In Vivo Validation synthesis Synthesis of 3-Hydroxy-2-Oxindole Derivatives cytotoxicity Cytotoxicity Assay (MTT/MTS) synthesis->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis kinase Kinase Inhibition Assay apoptosis->kinase animal_models Xenograft Animal Models kinase->animal_models

General experimental workflow for drug discovery.
Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability[22][23][24].

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 3-hydroxy-2-oxindole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[25][26][27][28].

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the 3-hydroxy-2-oxindole derivatives for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2[2].

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the 3-hydroxy-2-oxindole derivatives in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the VEGFR-2 enzyme and the test compound. Incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate solution. Incubate at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC₅₀ value.

Conclusion

3-Hydroxy-2-oxindole derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to target key signaling pathways involved in cancer progression, such as those mediated by VEGFR-2, EGFR, CDK2, and STAT3, underscores their importance as a versatile scaffold in drug discovery. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further explore and exploit the therapeutic potential of this remarkable class of molecules. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antiglaucoma activity.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound, with a focus on a highly efficient microwave-assisted method. This method offers significant advantages over conventional synthesis, including shorter reaction times and higher yields.[1][3]

Synthesis Overview

The synthesis of this compound is achieved through a decarboxylative condensation reaction between an isatin (B1672199) derivative and malonic acid.[1][2][3] Microwave irradiation has been shown to significantly accelerate this reaction, providing the desired product in minutes compared to hours required for conventional heating.[3]

Experimental Protocols

I. Microwave-Assisted Synthesis of this compound

This protocol is adapted from a reported efficient method for the synthesis of 3-hydroxy-2-oxindoles.[1][2][3]

Materials:

Procedure:

  • To a 10 mL microwave reaction vessel, add 1H-indole-2,3-dione (1.0 eq.), malonic acid (2.2 eq.), and dioxane.

  • Add triethylamine (1.5 eq.) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 5-10 minutes at a specified temperature (e.g., 120 °C).

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting solid product can be purified by extraction.[2]

II. Conventional Synthesis of this compound (Thermal Activation)

This protocol provides a comparison to the microwave-assisted method.[3]

Materials:

  • 1H-indole-2,3-dione (isatin)

  • Malonic acid

  • Dioxane

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1H-indole-2,3-dione (1.0 eq.) and malonic acid (2.2 eq.) in dioxane.

  • Add triethylamine (1.5 eq.) to the solution.

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by extraction.[2]

Data Presentation

The following table summarizes the comparative data for the synthesis of this compound and its derivatives using microwave-assisted versus conventional methods.

CompoundMethodReaction TimeYield (%)Reference
2-(3-Hydroxy-5-nitro-2-oxoindolin-3-yl)acetic acidMicrowave5-10 min86[3]
2-(3-Hydroxy-5-nitro-2-oxoindolin-3-yl)acetic acidConventional3 h77[3]
2-(3-Hydroxy-7-nitro-2-oxoindolin-3-yl)acetic acidMicrowaveNot Specified97[2]
2-(3-Hydroxy-7-nitro-2-oxoindolin-3-yl)acetic acidConventionalNot Specified93[2]
2-(3-Hydroxy-2-oxoindolin-3-yl)acetic acidMicrowaveNot Specified76[2]
2-(3-Hydroxy-2-oxoindolin-3-yl)acetic acidConventionalNot Specified70[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.

Synthesis_Workflow reagents Reactants: Isatin Malonic Acid Dioxane Triethylamine mixing Mixing in Microwave Vessel reagents->mixing microwave Microwave Irradiation (5-10 min) mixing->microwave cooling Cooling to Room Temperature microwave->cooling extraction Extraction and Purification cooling->extraction product Final Product: 2-(3-Hydroxy-2-oxoindolin-3-yl) -acetic acid extraction->product

Caption: Microwave-Assisted Synthesis Workflow.

References

Application Note and Protocol: Assessment of Cell Viability Using 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole (B1671886) derivatives are a significant class of heterocyclic compounds extensively studied in cancer research for their potential to modulate various cellular processes, including cell proliferation, apoptosis, and angiogenesis.[1] 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is a member of the 3-hydroxy-2-oxindole family of compounds, which have demonstrated anti-proliferative activity against various cancer cell lines.[2] This document provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric assay based on the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity and cell proliferation.[3][4]

Experimental Workflow

The overall experimental workflow for determining the effect of this compound on cell viability is a multi-step process. It begins with the preparation of cells and the test compound, followed by treatment, incubation with the viability reagent, and subsequent measurement of the signal.

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_prep Cell Seeding in 96-well Plate add_compound Add Compound to Cells cell_prep->add_compound compound_prep Prepare Serial Dilutions of This compound compound_prep->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Percent Viability read_absorbance->calculate_viability

Caption: A flowchart of the key steps in the cell viability assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Materials and Reagents

  • This compound

  • Selected cancer cell line(s) (e.g., HCT116, MCF-7, HeLa)[2][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][6]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[1]

  • CO2 incubator (37°C, 5% CO2)

2. Cell Preparation and Seeding

  • Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the desired seeding density. A typical seeding density for adherent cells is between 5,000 and 10,000 cells per well in a 96-well plate.[7]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

3. Compound Preparation and Treatment

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the desired final concentrations for the assay.

  • On the day of the experiment, prepare serial dilutions of the compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.[1]

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin).[1] Also, include wells with medium only for background control.

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions, vehicle control, and positive control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

4. MTT Assay Procedure

  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.[6][7]

  • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][6]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.2540.087100
0.11.2310.09198.2
11.1560.07592.2
100.8990.06371.7
500.5430.04843.3
1000.2110.03516.8
Positive Control0.1500.02912.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by this compound require further investigation, indole derivatives have been shown to modulate key pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK signaling cascades.[1] Additionally, some indole acetic acid derivatives have been shown to induce cell death through the production of reactive oxygen species (ROS).[8]

signaling_pathway Potential Signaling Pathways Affected by Indole Derivatives cluster_compound Compound Action cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes compound 2-(3-Hydroxy-2-oxoindolin-3-yl)- acetic acid pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition mapk MAPK Pathway compound->mapk Modulation ros ROS Production compound->ros Induction proliferation Decreased Cell Proliferation pi3k->proliferation mapk->proliferation apoptosis Induction of Apoptosis ros->apoptosis

Caption: Potential signaling pathways modulated by indole derivatives.

This application note provides a comprehensive protocol for the initial assessment of the cytotoxic and anti-proliferative effects of this compound. The MTT assay is a reliable and widely used method for this purpose.[4] Further mechanistic studies, such as apoptosis and cell cycle analysis, are recommended for promising compounds to elucidate their mode of action.[1]

References

Application Notes and Protocols for the Use of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its Analogs in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct anti-cancer research on 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid is limited in publicly available literature. The following application notes and protocols are based on research conducted on structurally related compounds belonging to the class of 3-substituted-3-hydroxy-2-oxindoles. This information is intended to provide a framework for researchers and drug development professionals to investigate the potential anti-cancer properties of this compound.

Introduction

This compound is a naturally occurring polyphenol found in hop bract. Its core structure, the 3-substituted-3-hydroxy-2-oxindole scaffold, is considered a "privileged" motif in medicinal chemistry due to its prevalence in various biologically active natural products. This structural class has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities.

Research into 3-substituted-3-hydroxy-2-oxindole derivatives has revealed their ability to induce apoptosis and inhibit key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. These findings suggest that this compound may hold promise as a lead compound for the development of novel anti-cancer agents.

Potential Mechanisms of Action

Based on studies of related 3-substituted-3-hydroxy-2-oxindole derivatives, the potential anti-cancer mechanisms of action for this compound could involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a primary mechanism for many chemotherapeutic agents. Derivatives of the 3-hydroxy-2-oxindole scaffold have been shown to induce apoptosis through the mitochondrial pathway.

  • Inhibition of VEGFR-2 Signaling: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of this pathway can restrict tumor growth and metastasis.

  • Modulation of the JAK/STAT Pathway: The JAK/STAT signaling cascade is often aberrantly activated in various cancers, promoting cell proliferation, survival, and inflammation. Inhibition of this pathway can suppress tumor growth.

Data Presentation: Anti-Proliferative Activity of 3-Hydroxy-2-Oxindole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 3-substituted-3-hydroxy-2-oxindole derivatives against several human cancer cell lines. This data is provided to illustrate the potential anti-cancer efficacy of this class of compounds.

Table 1: IC50 Values (µM) of Selected 3-Hydroxy-2-Oxindole Derivatives

Compound IDHCT116 (Colon)OVCAR10 (Ovarian)1205Lu (Melanoma)Reference
Derivative 1 9.638.5612.22[1]
Cisplatin 12.1118.2219.01[1]
5-Fluorouracil 22.2622.415.4[1]

Table 2: IC50 Values (µM) of Additional Oxindole (B195798) Derivatives

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)Reference
Derivative 2 3.55 ± 0.494.40 ± 0.468[2]
Derivative 3 >10>10[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or analog)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Protocol 3: Western Blot Analysis of Signaling Pathways (e.g., JAK/STAT)

This protocol is for investigating the effect of this compound on protein expression and phosphorylation in signaling pathways.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-JAK2, anti-JAK2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagrams

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Culture (e.g., HCT116, MCF-7) treatment Treatment with This compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis western_blot Western Blot (Signaling Pathway Analysis) treatment->western_blot VEGFR2_pathway cluster_downstream Downstream Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_akt AKT Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 2-(3-Hydroxy-2-oxoindolin-3-yl) -acetic acid (Analog) Compound->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis JAK_STAT_pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Compound 2-(3-Hydroxy-2-oxoindolin-3-yl) -acetic acid (Analog) Compound->JAK Inhibits Gene_expression Gene Expression STAT_dimer->Gene_expression Regulates Cell_proliferation Cell Proliferation Gene_expression->Cell_proliferation Cell_survival Cell Survival Gene_expression->Cell_survival

References

"application of 3-hydroxy-2-oxindoles in glaucoma treatment studies"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of 3-hydroxy-2-oxindoles in the context of glaucoma. The focus is on their role in reducing intraocular pressure (IOP) and potential for neuroprotection of retinal ganglion cells (RGCs).

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of RGCs and their axons, leading to irreversible vision loss. Elevated intraocular pressure is a major risk factor, and its reduction is the primary goal of current treatments. 3-Hydroxy-2-oxindoles have emerged as a promising class of small molecules with potential applications in glaucoma therapy. Recent studies have demonstrated their efficacy in lowering IOP in animal models.[1][2][3][4] The proposed mechanisms of action include the modulation of aqueous humor dynamics, potentially through the inhibition of Rho kinase (ROCK) and/or quinone reductase 2 (NQO2).[5][6][7][8][9] Furthermore, the oxindole (B195798) scaffold is present in compounds with known neuroprotective properties, suggesting a dual therapeutic benefit for 3-hydroxy-2-oxindoles in not only lowering IOP but also directly protecting RGCs from glaucomatous damage.[10]

Quantitative Data on IOP Reduction

Recent studies have synthesized novel 3-hydroxy-2-oxindole derivatives and evaluated their effects on IOP in normotensive rabbits. The data from these studies are summarized below for comparative analysis.

Compound IDSubstituentsMaximum IOP Reduction (ΔIOP in Torr)Time to Maximum Effect (hours)Duration of Effect (hours)Reference
Lead Compound (unspecified) N-benzyl, 5-OMe5.6 3>5[1][2][4]
Timolol (0.5%) Reference Drug3.53>5[1][2][4]
Melatonin (0.1%) Reference Drug2.73~5[1][2][4]
Various other 3-hydroxy-2-oxindole derivatives MultipleVariableVariable>5[1][4]

Proposed Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for 3-hydroxy-2-oxindoles in glaucoma are still under investigation, two primary signaling pathways have been implicated based on the activity of related compounds.

1. Rho Kinase (ROCK) Inhibition and Trabecular Meshwork Outflow

The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of trabecular meshwork cells, which in turn controls the outflow of aqueous humor and IOP.[11][12] Inhibition of ROCK leads to the relaxation of the trabecular meshwork, increasing aqueous outflow and consequently lowering IOP.[13] Several oxindole-based molecules have been investigated as ROCK inhibitors.[5][6][8] It is hypothesized that 3-hydroxy-2-oxindoles may exert their IOP-lowering effects through this pathway.

ROCK_Pathway 3-Hydroxy-2-Oxindole 3-Hydroxy-2-Oxindole ROCK ROCK 3-Hydroxy-2-Oxindole->ROCK Inhibition MLC_Phosphatase MLC_Phosphatase ROCK->MLC_Phosphatase pMLC Phosphorylated Myosin Light Chain MLC_Phosphatase->pMLC Dephosphorylation Actin_Stress_Fibers Actin Stress Fiber Formation pMLC->Actin_Stress_Fibers TM_Contraction Trabecular Meshwork Contraction Actin_Stress_Fibers->TM_Contraction Aqueous_Outflow Increased Aqueous Outflow TM_Contraction->Aqueous_Outflow Decreased IOP_Reduction IOP Reduction Aqueous_Outflow->IOP_Reduction

Hypothesized ROCK Inhibition Pathway for IOP Reduction.

2. Neuroprotection of Retinal Ganglion Cells (RGCs)

Beyond IOP reduction, a critical therapeutic goal in glaucoma is the direct protection of RGCs from apoptosis. The oxindole scaffold is a core structure in many compounds with demonstrated neuroprotective activities.[10] The potential neuroprotective effects of 3-hydroxy-2-oxindoles in glaucoma may involve the modulation of apoptotic pathways and protection against oxidative stress.

Neuroprotection_Pathway Glaucomatous_Insult Glaucomatous Insult (e.g., Oxidative Stress) Apoptotic_Pathways Activation of Apoptotic Pathways Glaucomatous_Insult->Apoptotic_Pathways Caspase_Activation Caspase_Activation Apoptotic_Pathways->Caspase_Activation RGC_Apoptosis RGC Apoptosis Caspase_Activation->RGC_Apoptosis 3_Hydroxy_2_Oxindole 3_Hydroxy_2_Oxindole 3_Hydroxy_2_Oxindole->Apoptotic_Pathways Inhibition

Potential Neuroprotective Mechanism via Apoptosis Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of 3-hydroxy-2-oxindoles in glaucoma models.

Protocol 1: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

This protocol is adapted from studies evaluating the IOP-lowering effects of novel 3-hydroxy-2-oxindole derivatives.[1][4]

Materials:

  • Normotensive adult male rabbits (2.5-3.0 kg)

  • Test compounds (3-hydroxy-2-oxindoles) dissolved in a suitable vehicle (e.g., 0.1% w/v solution in saline with a co-solvent like DMSO)

  • Reference drugs (e.g., Timolol maleate (B1232345) 0.5%, Melatonin 0.1%)

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

Procedure:

  • Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the experiment.

  • On the day of the experiment, measure the baseline IOP for both eyes of each rabbit.

  • Administer a single 50 µL drop of the test compound solution into one eye (the contralateral eye can serve as a control or receive the vehicle).

  • Instill a drop of topical anesthetic to the cornea before each IOP measurement.

  • Measure IOP at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-instillation.

  • Record the IOP readings and calculate the change from baseline (ΔIOP).

  • Perform statistical analysis to compare the effects of the test compounds with the vehicle and reference drugs.

IOP_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatize Acclimatize Rabbits Baseline_IOP Measure Baseline IOP Acclimatize->Baseline_IOP Instill_Drug Instill Test Compound (50 µL) Baseline_IOP->Instill_Drug Anesthetize Apply Topical Anesthetic Instill_Drug->Anesthetize At each time point Measure_IOP Measure IOP with Tonometer Anesthetize->Measure_IOP Measure_IOP->Anesthetize Repeat at intervals Record_Data Record and Calculate ΔIOP Measure_IOP->Record_Data Analyze Statistical Analysis Record_Data->Analyze

Workflow for In Vivo IOP Measurement.
Protocol 2: Assessment of Retinal Ganglion Cell (RGC) Apoptosis (TUNEL Assay)

This protocol provides a general framework for assessing the neuroprotective effects of 3-hydroxy-2-oxindoles by quantifying RGC apoptosis in a retinal explant model or in retinal sections from an in vivo glaucoma model.

Materials:

  • Rat or mouse retinal explants or cryosections from an animal model of glaucoma.

  • 3-hydroxy-2-oxindole test compound.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.

  • Phosphate-buffered saline (PBS).

  • Paraformaldehyde (4%).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).

  • Fluorescence microscope.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

Procedure:

  • Induce RGC apoptosis in an appropriate model (e.g., optic nerve crush, high IOP model, or NMDA-induced excitotoxicity).

  • Treat the animals or retinal explants with the 3-hydroxy-2-oxindole compound or vehicle.

  • At the end of the treatment period, harvest the eyes and fix them in 4% paraformaldehyde.

  • Prepare retinal cryosections or whole mounts.

  • Perform the TUNEL assay according to the manufacturer's instructions. This typically involves:

    • Washing the tissue with PBS.

    • Permeabilizing the cell membranes.

    • Incubating with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

    • Washing to remove unbound reagents.

  • Counterstain the nuclei with DAPI.

  • Mount the sections/whole mounts and visualize under a fluorescence microscope.

  • Quantify the number of TUNEL-positive cells (apoptotic cells) in the ganglion cell layer.

  • Compare the number of apoptotic RGCs in the treated group versus the control group to determine the neuroprotective efficacy.

Protocol 3: In Vitro Rho Kinase (ROCK) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of 3-hydroxy-2-oxindoles against ROCK.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme.

  • Kinase substrate (e.g., MYPT1).

  • ATP.

  • 3-hydroxy-2-oxindole test compounds at various concentrations.

  • Kinase assay buffer.

  • Method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or antibody-based detection of substrate phosphorylation).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Prepare a reaction mixture containing the ROCK enzyme, its substrate, and the kinase assay buffer.

  • Add the 3-hydroxy-2-oxindole test compound at a range of concentrations to the reaction mixture. Include a positive control (known ROCK inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at the optimal temperature for the enzyme.

  • Stop the reaction and measure the kinase activity using the chosen detection method.

  • Plot the percentage of ROCK inhibition against the log of the inhibitor concentration.

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

3-Hydroxy-2-oxindoles represent a promising avenue for the development of novel glaucoma therapeutics. The available data strongly support their IOP-lowering capabilities.[1][2][4] The proposed mechanisms involving ROCK inhibition and neuroprotection are compelling but require further direct experimental validation for this specific class of compounds. Future research should focus on:

  • Quantitative neuroprotection studies: Evaluating the ability of lead 3-hydroxy-2-oxindole compounds to protect RGCs from apoptosis in robust in vivo models of glaucoma.

  • Mechanism of action studies: Directly assessing the inhibitory activity of these compounds on ROCK and NQO2, and their effects on trabecular meshwork cell contractility and aqueous humor outflow facility.

  • Structure-activity relationship (SAR) studies: To optimize the 3-hydroxy-2-oxindole scaffold for enhanced potency and favorable pharmacokinetic properties.

  • Safety and toxicology studies: To ensure the suitability of these compounds for long-term topical ophthalmic use.

By systematically addressing these research areas, the full therapeutic potential of 3-hydroxy-2-oxindoles for the treatment of glaucoma can be elucidated.

References

Application Notes and Protocols: Experimental Setup for Testing Antig glaucoma Activity of Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible blindness. A primary risk factor for glaucoma is elevated intraocular pressure (IOP). Consequently, therapies are often aimed at reducing IOP. Oxindole (B195798) derivatives have emerged as a promising class of compounds with potential antiglaucoma activity, acting through various mechanisms including inhibition of key enzymes, neuroprotection, and antioxidant effects. This document provides a detailed overview of the experimental setup for evaluating the antiglaucoma potential of novel oxindole derivatives.

Key Signaling Pathways in Glaucoma

Two of the primary targets for IOP-lowering drugs are Carbonic Anhydrase (CA) and Rho-associated kinase (ROCK).

  • Carbonic Anhydrase and Aqueous Humor Production: Carbonic anhydrase (primarily CA-II) in the ciliary epithelium catalyzes the formation of bicarbonate ions. This process drives the secretion of aqueous humor, and its inhibition leads to a reduction in IOP.[1][2][3]

  • Rho Kinase (ROCK) and Aqueous Humor Outflow: The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork cells. Inhibition of ROCK leads to relaxation of these cells, increasing the outflow of aqueous humor and thereby lowering IOP.[4][5][6]

Below is a diagram illustrating these key signaling pathways.

G cluster_0 Aqueous Humor Production (Ciliary Epithelium) cluster_1 Aqueous Humor Outflow (Trabecular Meshwork) CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II CO2_H2O->CAII HCO3 HCO3- Aqueous_Production Aqueous Humor Production HCO3->Aqueous_Production CAII->HCO3 Oxindole_CAI Oxindole Derivatives (CA Inhibitors) Oxindole_CAI->CAII Inhibition RhoA RhoA ROCK ROCK RhoA->ROCK Actomyosin_Contraction Actomyosin Contraction (Decreased Outflow) ROCK->Actomyosin_Contraction Oxindole_ROCK Oxindole Derivatives (ROCK Inhibitors) Oxindole_ROCK->ROCK Inhibition

Caption: Key signaling pathways in glaucoma targeted by oxindole derivatives.

Experimental Workflow for Antiglaucoma Activity Screening

The evaluation of oxindole derivatives for antiglaucoma activity typically follows a hierarchical screening process, starting with in vitro assays to identify promising candidates, followed by in vivo studies to confirm their efficacy and safety.

G start Start: Library of Oxindole Derivatives in_vitro Primary In Vitro Screening start->in_vitro ca_assay Carbonic Anhydrase Inhibition Assay in_vitro->ca_assay rock_assay ROCK Inhibition Assay in_vitro->rock_assay secondary_in_vitro Secondary In Vitro Screening ca_assay->secondary_in_vitro rock_assay->secondary_in_vitro neuro_assay Neuroprotection Assay (Retinal Ganglion Cells) secondary_in_vitro->neuro_assay antioxidant_assay Antioxidant Assay secondary_in_vitro->antioxidant_assay in_vivo In Vivo Efficacy Studies neuro_assay->in_vivo antioxidant_assay->in_vivo iop_rabbit IOP Reduction in Normotensive Rabbits in_vivo->iop_rabbit oht_model Ocular Hypertension Animal Model iop_rabbit->oht_model safety Safety & Toxicity Studies oht_model->safety end Lead Compound Identification safety->end

Caption: Experimental workflow for screening antiglaucoma activity of oxindole derivatives.

Data Presentation

In Vitro Activity of Oxindole Derivatives
Compound IDTarget EnzymeIC50 (nM)Reference
Oxindole-4a Carbonic Anhydrase II20[7]
Oxindole-4h Carbonic Anhydrase II28[7]
Oxindole-11h NQO239,000[8][9]
Melatonin NQO264,000[8][9]
In Vivo IOP-Lowering Effect of Oxindole Derivatives in Normotensive Rabbits
Compound IDConcentrationMax IOP Reduction (%)Time to Max Effect (hours)Duration of Effect (hours)Reference
Oxindole-7a 0.1%24Not Specified>6[8]
Oxindole-4a 0.1%17Not SpecifiedNot Specified[7]
Oxindole-4h 0.1%21Not SpecifiedNot Specified[7]
Oxindole-5i 0.1%25Not SpecifiedNot Specified[7]
Lead Compound 0.1%21 (5.6 Torr)Not Specified>6[10][11]
Timolol 0.5%18 (3.5 Torr)Not Specified~6[8][10]
Melatonin 0.1%12-14 (2.7 Torr)Not Specified~5[8][10]

Experimental Protocols

In Vitro Carbonic Anhydrase II Inhibition Assay

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase II (CA II).

  • Materials:

    • Human recombinant CA II

    • 4-Nitrophenyl acetate (B1210297) (NPA) as substrate

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

    • 96-well microplate

    • Microplate reader

    • Test oxindole derivatives

    • Acetazolamide (B1664987) (positive control)

  • Protocol:

    • Prepare a stock solution of the test oxindole derivatives and acetazolamide in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 180 µL of assay buffer.

    • Add 10 µL of various concentrations of the test compound or control to the wells.

    • Add 10 µL of a solution of human recombinant CA II to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of NPA solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes to determine the rate of 4-nitrophenol (B140041) formation.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Rho-Kinase (ROCK) Inhibition Assay

This assay determines the ability of oxindole derivatives to inhibit the kinase activity of ROCK.

  • Materials:

    • Recombinant ROCK enzyme

    • Fluorescently labeled peptide substrate

    • ATP

    • Assay buffer

    • 96-well plate

    • Fluorescence plate reader

    • Test oxindole derivatives

    • Y-27632 or Fasudil (positive controls)[4]

  • Protocol:

    • Prepare serial dilutions of the test oxindole derivatives and positive controls.

    • In a 96-well plate, add the assay buffer, ROCK enzyme, and the test compound or control.

    • Incubate for 15 minutes at room temperature.

    • Add the fluorescently labeled peptide substrate and ATP to initiate the kinase reaction.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

    • Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

This protocol describes the measurement of IOP in normotensive rabbits to assess the in vivo efficacy of oxindole derivatives.[8][10]

  • Animals:

    • Healthy, adult albino rabbits. All procedures should be approved by an institutional animal care and use committee.

  • Materials:

    • Test oxindole derivative formulated as an ophthalmic solution (e.g., 0.1% w/v).

    • Tonometer (e.g., Tono-Pen, TonoVet).

    • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).

    • Control vehicle and positive control (e.g., Timolol 0.5%).

  • Protocol:

    • Allow the rabbits to acclimate to the experimental environment.

    • Measure the baseline IOP of both eyes for each rabbit. A topical anesthetic is applied before each measurement.

    • Administer a single 50 µL drop of the test compound solution into one eye (the treated eye). The contralateral eye receives the vehicle and serves as a control.

    • Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after instillation.

    • Calculate the change in IOP from baseline for both the treated and control eyes.

    • The IOP-lowering effect is expressed as the percentage reduction in IOP compared to the baseline.

Neuroprotection Assay Using Retinal Ganglion Cells (RGCs)

This assay evaluates the potential of oxindole derivatives to protect RGCs from apoptosis induced by factors like oxidative stress or glutamate (B1630785) excitotoxicity.

  • Materials:

    • Primary RGC cultures or a suitable RGC cell line.

    • Cell culture medium and supplements.

    • Apoptosis-inducing agent (e.g., hydrogen peroxide for oxidative stress, or glutamate).

    • Test oxindole derivatives.

    • Cell viability assay kit (e.g., MTT or Calcein-AM/Ethidium homodimer-1).

    • Fluorescence microscope or plate reader.

  • Protocol:

    • Plate the RGCs in a 96-well plate and allow them to adhere and grow.

    • Pre-treat the cells with various concentrations of the test oxindole derivative for 1-2 hours.

    • Induce apoptosis by adding the apoptosis-inducing agent (e.g., H2O2) to the cell culture medium.

    • Incubate for 24-48 hours.

    • Assess cell viability using a suitable assay. For example, with an MTT assay, incubate the cells with MTT solution, then solubilize the formazan (B1609692) crystals and measure the absorbance.

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • A significant increase in cell viability in the presence of the oxindole derivative indicates a neuroprotective effect.

Conclusion The provided protocols and guidelines offer a comprehensive framework for the preclinical evaluation of oxindole derivatives as potential antiglaucoma agents. This systematic approach, encompassing in vitro enzymatic and cell-based assays followed by in vivo IOP measurements, allows for the identification and characterization of promising lead compounds for further development. The multifaceted potential of oxindoles, targeting IOP reduction, neuroprotection, and antioxidant pathways, makes them a compelling area of research in the quest for novel glaucoma therapies.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 3-Hydroxy-2-Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the biocatalytic synthesis of chiral 3-hydroxy-2-oxindole derivatives. This valuable structural motif is found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions.[4]

Introduction to Biocatalytic Approaches

The synthesis of 3-hydroxy-2-oxindoles can be achieved through the reduction of the C3-carbonyl group of isatin (B1672199) precursors. Various biocatalysts, including isolated enzymes and whole-cell systems, have been employed for this transformation. Ketoreductases (KREDs) and alcohol dehydrogenases are particularly effective, utilizing cofactors such as NAD(P)H to deliver the hydride for reduction.[5][6] Whole-cell biocatalysts, such as yeast and fungi, offer the advantage of in-situ cofactor regeneration, simplifying the process.[2][7]

Quantitative Data Summary

The following table summarizes the quantitative data from the asymmetric reduction of isatin to 3-hydroxy-2-oxindole using various marine-derived fungal strains. This data highlights the potential of whole-cell biocatalysis for this transformation.

Table 1: Asymmetric Reduction of Isatin by Marine-Derived Fungi [2]

Fungal StrainConversion (%)Enantiomeric Excess (ee, %)
Cladosporium sp. CBMAI 1237>9910
Westerdykella sp. CBMAI 1679>9924
Aspergillus sydowii CBMAI 9359866
Aspergillus sp. CBMAI 18298548
Acremonium sp. CBMAI 16767642

Experimental Protocols

This section provides detailed experimental protocols for the biocatalytic synthesis of 3-hydroxy-2-oxindole derivatives using whole-cell biocatalysts.

Protocol 1: Whole-Cell Bioreduction of Isatin using Marine-Derived Fungi

This protocol is based on the screening of marine-derived fungi for the asymmetric reduction of isatin.[2]

1. Materials and Equipment:

  • Isatin

  • Culture medium (e.g., Potato Dextrose Broth)

  • Selected marine-derived fungal strain (e.g., Aspergillus sydowii CBMAI 935)

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate for chromatography

  • HPLC with a chiral column for ee determination

2. Inoculum Preparation:

  • Prepare the fungal culture medium according to the supplier's instructions.

  • Inoculate the medium with the selected fungal strain.

  • Incubate the culture in a shaking incubator at the optimal temperature (e.g., 28 °C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 5-7 days) to obtain a sufficient amount of mycelium.

3. Biotransformation Reaction:

  • Harvest the fungal mycelium by centrifugation.

  • Wash the mycelium with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Resuspend a defined amount of the wet mycelium in the buffer.

  • Prepare a stock solution of isatin in a suitable solvent (e.g., DMSO or ethanol).

  • Add the isatin stock solution to the mycelial suspension to a final desired concentration (e.g., 1 mg/mL).

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 32 °C) for a specified duration (e.g., 7 days).[2]

4. Product Extraction and Purification:

  • Separate the mycelium from the reaction mixture by filtration or centrifugation.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

5. Analysis:

  • Confirm the structure of the purified 3-hydroxy-2-oxindole by NMR and mass spectrometry.

  • Determine the enantiomeric excess of the product by HPLC using a chiral column.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general biocatalytic reaction and the experimental workflow.

Biocatalytic_Reduction_of_Isatin Isatin Isatin Biocatalyst Biocatalyst (e.g., Ketoreductase, Whole Cells) Isatin->Biocatalyst Substrate Product 3-Hydroxy-2-oxindole Biocatalyst->Product Product Cofactor_out NAD(P)+ Biocatalyst->Cofactor_out Cofactor_in NAD(P)H Cofactor_in->Biocatalyst Cofactor

Caption: General scheme of the biocatalytic reduction of isatin.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Inoculum Inoculum Preparation Biotransformation Whole-Cell Biotransformation Inoculum->Biotransformation Substrate Substrate (Isatin Derivative) Preparation Substrate->Biotransformation Extraction Product Extraction Biotransformation->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Chiral_Analysis Chiral Analysis (HPLC) Purification->Chiral_Analysis

Caption: Experimental workflow for biocatalytic synthesis.

References

Application Notes & Protocols for the Analysis of 3-Hydroxy-2-Oxindole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-hydroxy-2-oxindole and related metabolites in biological matrices, primarily human plasma and urine. The protocols are intended to guide researchers in developing and validating robust analytical methods for use in metabolic studies and drug development.

Introduction

3-Hydroxy-2-oxindole is a metabolite of tryptophan, an essential amino acid. The metabolic fate of tryptophan is diverse, branching into the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, the last of which is mediated by gut microbiota.[1][2][3] Alterations in tryptophan metabolism have been implicated in various physiological and pathological processes, making the quantification of its metabolites, such as 3-hydroxy-2-oxindole, a crucial aspect of clinical and pharmaceutical research. This document outlines protocols for the reliable analysis of these compounds using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Context: Tryptophan Metabolism

Tryptophan is metabolized through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is primarily carried out by the gut microbiome.[1][2][3] The indole pathway leads to the production of indole, which can be further metabolized by the host to form various derivatives, including 3-hydroxy-2-oxindole. Understanding this pathway is essential for interpreting the biological significance of measured metabolite concentrations.

Tryptophan Metabolism to 3-Hydroxy-2-Oxindole Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase 3-Hydroxyindole 3-Hydroxyindole (Indoxyl) Indole->3-Hydroxyindole Cytochrome P450 3-Hydroxy-2-oxindole 3-Hydroxy-2-oxindole 3-Hydroxyindole->3-Hydroxy-2-oxindole Oxidation GutMicrobiota Gut Microbiota HostMetabolism Host Metabolism

Metabolic pathway of Tryptophan to 3-Hydroxy-2-oxindole.

Analytical Methods

The primary methods for the quantification of 3-hydroxy-2-oxindole and its metabolites are HPLC with UV or fluorescence detection and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is suitable for the simultaneous quantification of multiple indole-related metabolites in human plasma and serum.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for preparing plasma and serum samples for LC-MS/MS analysis.

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
MRM Transitions To be determined by direct infusion of analytical standards for 3-hydroxy-2-oxindole and other metabolites of interest.

4. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical validation data for the LC-MS/MS method. Actual data must be generated during method validation.

AnalyteLinearity (ng/mL)LLOQ (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
3-Hydroxy-2-oxindole1 - 1000192.5< 5< 7
Indole1 - 1000189.7< 6< 8
Indoxyl Sulfate5 - 5000595.2< 4< 6
High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a cost-effective alternative for the quantification of 3-hydroxy-2-oxindole in simpler matrices like urine, or when higher concentrations are expected.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust method for extracting analytes from aqueous samples like urine.

  • Protocol:

    • To 1 mL of urine, add 10 µL of internal standard solution.

    • Add 5 mL of ethyl acetate (B1210297).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex and inject into the HPLC system.

2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[5]
Mobile Phase Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm

3. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical validation data for the HPLC-UV method.

AnalyteLinearity (µg/mL)LLOQ (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
3-Hydroxy-2-oxindole0.1 - 200.185.3< 8< 10

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 3-hydroxy-2-oxindole metabolites from biological samples.

Analytical Workflow cluster_prep cluster_analysis Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation Sample->Preparation PPT Protein Precipitation LLE Liquid-Liquid Extraction Analysis Analytical Separation PPT->Analysis LLE->Analysis HPLC HPLC LCMS LC-MS/MS Detection Detection & Quantification HPLC->Detection LCMS->Detection Data Data Analysis Detection->Data

General workflow for metabolite analysis.

Conclusion

The provided protocols offer a robust starting point for the development of analytical methods for 3-hydroxy-2-oxindole and related metabolites. It is crucial that each laboratory validates the chosen method according to its specific instrumentation and requirements to ensure accurate and reliable results. These methods will be valuable tools for researchers and scientists in the fields of metabolomics, clinical diagnostics, and drug development.

References

Application Notes and Protocols for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its Analogs as Potential Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed scientific literature specifically designating "2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid" as a chemical probe with a well-defined molecular target and mechanism of action is limited. This document provides an overview of the known biological activities of the broader class of 3-substituted-3-hydroxy-2-oxindoles and presents generalized protocols that could serve as a starting point for investigating the potential of "this compound" as a chemical probe. The information provided for related compounds should not be directly extrapolated to the titular compound without experimental validation.

Introduction

This compound is a naturally occurring polyphenol found in hop bracts[1][2]. It belongs to the 3-substituted-3-hydroxy-2-oxindole class of compounds. This scaffold is a common motif in various biologically active natural products and synthetic molecules. Derivatives of 3-hydroxy-2-oxindole have been explored for a range of therapeutic applications, including their potential as anticancer, antiglaucoma, and antidepressant agents. The biological activity of these compounds suggests that they may interact with specific protein targets, making them interesting candidates for development as chemical probes to study cellular pathways.

Potential Biological Targets and Applications

While the specific targets of this compound are not well-elucidated, research on structurally related 3-hydroxy-2-oxindole derivatives has pointed towards several potential areas of investigation:

  • Anticancer Activity: Several studies have reported the antiproliferative effects of 3-substituted-3-hydroxy-2-oxindole derivatives against various cancer cell lines. A potential mechanism of action for some of these compounds is the inhibition of protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Antiglaucoma Activity: A study has reported the synthesis of this compound and its preliminary evaluation for antiglaucoma activity. The exact mechanism for this effect is yet to be determined.

  • Enzyme Inhibition: The structural features of this compound suggest its potential to interact with the active sites of various enzymes.

Data Presentation

The following table summarizes the reported biological activities of selected 3-substituted-3-hydroxy-2-oxindole derivatives to provide a contextual understanding of the potential of this chemical class. Note: Data for this compound is not available in a comparable format from the search results.

Compound ClassBiological ActivityPotential Target(s)Reference
3-Substituted-3-hydroxy-2-oxindolesAnticancerVEGFR-2N/A
3-Substituted-3-hydroxy-2-oxindolesAntidepressantMAO-AN/A
This compoundAntiglaucomaNot specifiedN/A
3-Substituted 2-oxindole derivativesGSK-3β InhibitionGSK-3βN/A

Mandatory Visualization

G General Workflow for Screening a Potential Kinase Inhibitor A Compound Library (including this compound) B Primary Screening (e.g., Kinase Inhibition Assay) A->B C Hit Identification B->C D Dose-Response and IC50 Determination C->D E Secondary Assays (e.g., Cell-Based Assays) D->E F Lead Optimization E->F

Caption: A generalized workflow for identifying and characterizing a potential kinase inhibitor.

G Hypothetical VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Probe 2-(3-Hydroxy-2-oxoindolin-3-yl)- acetic acid (Hypothetical) Probe->VEGFR2 PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a chemical probe.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the use of this compound as a chemical probe.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a general method to assess the inhibitory activity of a compound against a protein kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate peptide in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to its Km value for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (e.g., using a cancer cell line)

This protocol describes a general method to assess the effect of a compound on the proliferation of cultured cells.

Materials:

  • Human cancer cell line (e.g., HUVEC for angiogenesis-related studies, or a cancer cell line known to be dependent on the target of interest)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Positive control (e.g., a known cytotoxic drug)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

  • Plate reader capable of luminescence or absorbance detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Briefly, equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their synthetic procedures and improve yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically formed via the condensation of isatin (B1672199) with malonic acid.

Q1: Why is my reaction yield consistently low?

Possible Causes & Solutions:

  • Inefficient Heating Method: Conventional thermal heating can be slow and may lead to lower yields. Microwave-assisted synthesis has been shown to produce significantly higher yields (up to 86-87%) in a much shorter time frame (5-10 minutes).[1][2]

  • Suboptimal Reaction Time: Prolonged reaction times under thermal conditions do not always guarantee higher yields and can lead to the formation of side products. For microwave-assisted synthesis, a reaction time of 5-10 minutes is often sufficient.[2][3]

  • Incorrect Reagent Stoichiometry: An insufficient amount of malonic acid can result in incomplete conversion of the isatin starting material. A molar excess of malonic acid (e.g., 2.2 equivalents) is recommended to drive the reaction to completion.[2]

  • Base Catalyst Issues: The reaction is typically catalyzed by a base like triethylamine (B128534). Ensure the base is fresh and added in the correct proportion (e.g., 1.5 equivalents for malonic acid reactions) to facilitate the reaction.[2]

  • Impure Starting Materials: The purity of isatin and malonic acid is crucial. Impurities can interfere with the reaction, leading to lower yields and the formation of side products. Ensure all reagents are of high purity before use.

Q2: I've isolated a major side product. How can I identify and prevent it?

Possible Cause & Solution:

  • The most likely side product is 2-(3-hydroxy-2-oxoindolin-3-yl)propanedioic acid.[1][2] This intermediate results from the initial addition of malonic acid to isatin without the subsequent decarboxylation step.

  • Identification: This side product can be identified using NMR spectroscopy. It will show different proton signals compared to the desired product.

  • Prevention: This issue often arises from insufficient energy input to drive the decarboxylation. If using microwave synthesis, ensure the irradiation intensity and time are adequate. Under-heating can stall the reaction at the intermediate stage.[1][2]

Q3: The reaction doesn't seem to be proceeding. What should I check?

Possible Causes & Solutions:

  • Catalyst Inactivity: Ensure the triethylamine or other base catalyst being used is not degraded. Use a fresh bottle if in doubt.

  • Solvent Purity: The reaction is often performed in dioxane.[1] Ensure the solvent is anhydrous and pure, as contaminants can quench the reaction.

  • Temperature: For conventional heating methods, ensure the reaction mixture is reaching the target temperature. For microwave synthesis, verify the power settings and temperature probe functionality.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? The most common and direct starting material is 1H-indole-2,3-dione (isatin) or its substituted derivatives.[1]

Q2: Which synthetic method provides the best yield? Microwave-assisted (MW) decarboxylative condensation of isatin with malonic acid has been shown to provide superior yields (often >75%) and significantly shorter reaction times compared to conventional thermal activation.[1][2][3]

Q3: What is the role of triethylamine in this reaction? Triethylamine acts as a Brønsted base catalyst, which facilitates the condensation reaction between isatin and malonic acid.[4]

Q4: What is a suitable solvent for this reaction? Pure dioxane is a commonly used solvent for this synthesis.[1][2]

Q5: Can this procedure be used for substituted isatins? Yes, this method is effective for a range of substituted isatins, including those with electron-withdrawing groups like nitro-substituents, which can achieve yields as high as 87%.[1]

Data Presentation: Yield Comparison

The following table summarizes the reported yields for the synthesis of this compound and its derivatives using different heating methods.

CompoundSubstituent (R)MethodYield (%)Reference
Target Compound HMicrowave (A)76%[1]
Target Compound HMicrowave (B)70%[1]
Target Compound HThermal (C)77%[1]
Derivative5-NO₂Microwave (A)86%[1]
Derivative5-NO₂Microwave (B)87%[1]
Derivative5,7-di-NO₂Microwave (A)78%[1]
Derivative5,7-di-NO₂Microwave (B)71%[1]
Derivative5-MethoxyMicrowave (A)61%[1]
Derivative5-MethoxyMicrowave (B)50%[1]

Method A & B refer to different microwave vessel types as described in the source literature. Method C refers to conventional heating.[1][2]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Microwave-Assisted Synthesis (Method A/B)[1][2]
  • Reagent Preparation: In a suitable microwave reaction vessel, combine 1H-indole-2,3-dione (isatin) (1.0 eq, e.g., 129 mg, 0.88 mmol) and malonic acid (2.2 eq, e.g., 0.2 g, 1.92 mmol).

  • Solvent and Catalyst Addition: Add pure dioxane (e.g., 3 mL) and triethylamine (1.5 eq, e.g., 0.5 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate for 5-10 minutes at a set temperature (e.g., 120°C).

  • Work-up: After cooling, pour the reaction mixture into water and acidify with HCl (10%) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the solid product.

Protocol 2: Conventional Thermal Synthesis (Method C)[1]
  • Reagent Preparation: In a single-necked round-bottom flask, combine 1H-indole-2,3-dione (isatin) (1.0 eq, e.g., 264 mg, 1.80 mmol) and malonic acid (2.2 eq, e.g., 411 mg, 3.95 mmol).

  • Solvent and Catalyst Addition: Add pure dioxane (e.g., 15 mL) and triethylamine (e.g., 1.0 mL).

  • Heating: Heat the mixture under reflux for the required duration (typically several hours), monitoring the reaction progress by TLC.

  • Work-up and Purification: Follow steps 4-6 as described in Protocol 1.

Visualizations

Synthetic Pathway

Synthetic_Pathway Isatin Isatin plus + Isatin->plus MalonicAcid Malonic Acid Intermediate Propanedioic Acid Intermediate MalonicAcid->Intermediate Triethylamine, Dioxane Product 2-(3-Hydroxy-2-oxoindolin-3-yl) -acetic acid Intermediate->Product Decarboxylation (Heat / MW) plus->MalonicAcid Experimental_Workflow start Start reagents Combine Isatin, Malonic Acid, Dioxane, and Triethylamine start->reagents reaction Apply Heat (Microwave or Reflux) reagents->reaction workup Quench with Water & Acidify with HCl reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Filter, and Evaporate Solvent extraction->purification end Obtain Pure Product purification->end Troubleshooting_Logic start Low Yield or Reaction Failure check_method Using Microwave or Thermal Heat? start->check_method mw_path Microwave check_method->mw_path  Microwave thermal_path Thermal check_method->thermal_path Thermal   check_mw_params Check MW Power & Time Settings check_reagents Check Purity of Reagents & Solvents check_mw_params->check_reagents consider_mw Consider Switching to Microwave Method for Higher Yield consider_mw->check_reagents impure Purify Starting Materials check_reagents->impure Impure pure Pure check_reagents->pure Pure check_stoich Verify Stoichiometry (Excess Malonic Acid?)

References

Technical Support Center: Synthesis of 3-Hydroxy-2-Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-hydroxy-2-oxindoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of a Colored Precipitate (Red, Blue, or Purple)

Question: During the reduction of isatin (B1672199) to 3-hydroxy-2-oxindole, I observed the formation of a deeply colored precipitate, and the yield of my desired product is low. What is happening and how can I prevent it?

Answer: The formation of a colored precipitate often indicates the dimerization of isatin or its reduction intermediates. The two most common colored side products are Indirubin (red/purple) and Indigo (blue).

  • Indirubin (Red/Purple): This is a common byproduct when using certain reducing agents, particularly borohydrides in alcoholic solvents.[1][2] It is formed through the reductive dimerization of isatin.

  • Indigo (Blue): This can be formed under reducing conditions, sometimes following an initial reaction at the C3-carbonyl that facilitates dimerization.[3]

Troubleshooting:

Observation Potential Side Product Recommended Action
Red or purple precipitateIndirubin1. Choice of Reducing Agent: Use milder or more selective reducing agents. For example, reduction with NaBH4 in methanol (B129727) is known to produce indirubin.[1][2] Consider alternative methods if this is a persistent issue. 2. Temperature Control: Maintain a low reaction temperature to minimize side reactions.
Blue precipitateIndigo1. Avoid Harsh Reducing Conditions: Overly harsh reducing agents or prolonged reaction times can favor the formation of indigo.[3] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might contribute to dye formation.

Experimental Protocol to Minimize Dimerization (Example: Sodium Borohydride (B1222165) Reduction)

  • Reaction Setup: To a solution of isatin (1.0 eq) in a suitable solvent (e.g., THF or a mixture of THF/water) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Work-up: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Low Yield and Formation of a More Lipophilic Side Product

Question: My reaction has a low yield of 3-hydroxy-2-oxindole, and I've isolated a less polar byproduct that appears to have lost a water molecule. What is this side product and how can I avoid its formation?

Answer: This is a classic case of dehydration of the desired 3-hydroxy-2-oxindole to form a 3-ylideneoxindole or a related dehydrated species. This is particularly common when the reaction is performed under acidic conditions or at elevated temperatures. The resulting C=C double bond in conjugation with the carbonyl group makes the molecule more lipophilic.

Troubleshooting:

Observation Potential Side Product Recommended Action
Less polar spot on TLC, mass spectrum corresponds to (M-18)3-Ylideneoxindole (Dehydration product)1. pH Control: Avoid acidic conditions during the reaction and work-up. If an acid is used as a catalyst, it should be neutralized promptly upon completion of the reaction. 2. Temperature Management: Maintain low to moderate reaction temperatures. Avoid excessive heating during the reaction and concentration steps. 3. Prompt Work-up: Work up the reaction mixture as soon as it is complete to minimize the exposure of the product to conditions that favor dehydration.
Issue 3: Incomplete Conversion and Presence of Multiple Unidentified Byproducts in Grignard Reactions

Question: When I perform a Grignard addition to isatin, I get a complex mixture of products and a significant amount of unreacted starting material. What are the likely side reactions?

Answer: Grignard reactions with isatin can be problematic due to the presence of multiple reactive sites.[4] The primary issues are:

  • Deprotonation of the N-H group: The N-H proton of isatin is acidic and will be deprotonated by the Grignard reagent. This consumes one equivalent of the Grignard reagent and generates a less electrophilic isatin anion.

  • Attack at the C2-carbonyl (amide): While less electrophilic than the C3-ketone, the C2-carbonyl can also react with the Grignard reagent, leading to ring-opening or other undesired products.

  • Low solubility of intermediates: The magnesium alkoxide intermediate formed upon addition to the C3-carbonyl may have low solubility, hindering further reaction or leading to a complex reaction mixture upon work-up.

Troubleshooting:

Observation Potential Side Reaction Recommended Action
Gas evolution, consumption of more than one equivalent of Grignard reagent, low yieldDeprotonation of N-H1. N-Protection: Protect the nitrogen of isatin before the Grignard reaction. Common protecting groups include Benzyl (Bn), p-methoxybenzyl (PMB), or Boc. This is the most effective solution. 2. Use of Excess Grignard Reagent: If N-protection is not feasible, use at least two equivalents of the Grignard reagent: one to deprotonate the nitrogen and the second for the nucleophilic addition.
Complex product mixtureLack of regioselectivity, reaction at C2-carbonyl1. N-Protection: As above, N-protection often improves the regioselectivity of the addition to the C3-carbonyl. 2. Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.

Experimental Protocol for Grignard Addition to N-Protected Isatin

  • N-Protection: Synthesize the desired N-protected isatin (e.g., N-benzylisatin) using standard literature procedures.

  • Reaction Setup: To a solution of the N-protected isatin (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the Grignard reagent (1.2 eq) dropwise.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Follow standard extraction and purification procedures as described in Issue 1.

Issue 4: Formation of Spiro-oxindole Byproducts in Multi-component Reactions

Question: I am attempting a synthesis that should yield a 3-substituted-3-hydroxy-2-oxindole, but I am isolating a complex spirocyclic oxindole (B195798) instead. Why is this happening?

Answer: In multi-component reactions involving isatin and other reagents, the initial 3-hydroxy-2-oxindole adduct can undergo subsequent intramolecular or intermolecular reactions to form thermodynamically stable spiro-oxindoles.[5][6][7][8] This is especially prevalent when the nucleophile used has other reactive functional groups.

Troubleshooting:

Observation Potential Side Product Recommended Action
Isolation of a product with a significantly higher molecular weight and complex NMR spectrumSpiro-oxindole1. Reaction Conditions: Carefully control the reaction stoichiometry and temperature. Sometimes, lowering the temperature can favor the formation of the initial adduct over the cyclized spiro product. 2. Choice of Reagents: If possible, choose reagents that are less prone to subsequent cyclization reactions. 3. Isolate the Intermediate: If the initial adduct is stable enough, it may be possible to isolate it before it proceeds to form the spiro-compound by stopping the reaction early and performing a quick work-up.

Summary of Potential Side Products and Their Yields

Synthetic Method Desired Product Common Side Product(s) Typical Yield of Side Product Conditions Favoring Side Product
Reduction of Isatin (e.g., with KBH4 in MeOH) 3-Hydroxy-2-oxindoleIndirubinCan be significant, in some cases the major productUse of borohydrides in alcoholic solvents
Acid-catalyzed reactions 3-Hydroxy-2-oxindole3-YlideneoxindoleVariable, can be high with strong acids or high temperaturesAcidic conditions, elevated temperatures
Grignard Addition to Isatin 3-Alkyl/Aryl-3-hydroxy-2-oxindoleUnreacted Isatin, complex mixtureHigh if N-H is not protectedUnprotected N-H group on isatin
Multi-component Reactions 3-Substituted-3-hydroxy-2-oxindoleSpiro-oxindolesCan be the major product depending on reactants and conditionsPresence of multifunctional reagents, prolonged reaction times

Visualizations

Reaction_Pathway General Reaction Scheme and Common Side Pathways Isatin Isatin Desired_Product 3-Hydroxy-2-oxindole Isatin->Desired_Product Nucleophilic Addition / Reduction Dimer_Product Indirubin / Indigo Isatin->Dimer_Product Reductive Dimerization Spiro_Product Spiro-oxindole Isatin->Spiro_Product Multi-component Reaction Dehydrated_Product 3-Ylideneoxindole Desired_Product->Dehydrated_Product Dehydration (Acid/Heat)

Caption: Reaction scheme for 3-hydroxy-2-oxindole synthesis and major side pathways.

Troubleshooting_Guide Troubleshooting Logic for 3-Hydroxy-2-Oxindole Synthesis Start Low Yield or Unexpected Product Colored_Precipitate Colored Precipitate? Start->Colored_Precipitate Dehydration Less Polar Product (M-18)? Colored_Precipitate->Dehydration No Dimerization Indirubin/Indigo Formation. - Check reducing agent - Lower temperature Colored_Precipitate->Dimerization Yes Complex_Mixture Complex Mixture (Grignard)? Dehydration->Complex_Mixture No Dehydration_Product Dehydration to 3-Ylideneoxindole. - Control pH (avoid acid) - Lower temperature Dehydration->Dehydration_Product Yes Grignard_Issues N-H Deprotonation / Low Selectivity. - Protect N-H group - Use excess Grignard reagent Complex_Mixture->Grignard_Issues Yes Other Other issues (e.g., Spiro-formation). - Check stoichiometry - Re-evaluate reagents Complex_Mixture->Other No

Caption: A troubleshooting decision tree for common synthesis issues.

References

"how to prevent degradation of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, stock solutions of this compound should be stored at -80°C, which can preserve the compound for up to 6 months. For short-term storage, -20°C is suitable for up to one month. The solid powder form of the compound is more stable and can be stored at -20°C for up to 3 years. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The degradation of this compound, a polyphenol with a 3-hydroxyoxindole core, is primarily influenced by:

  • Oxidation: The 3-hydroxyoxindole moiety is susceptible to oxidation, which is a major degradation pathway. The presence of dissolved oxygen or oxidizing agents in the solution can promote this process.

  • pH: The stability of polyphenolic compounds is often pH-dependent. Both highly acidic and alkaline conditions can catalyze hydrolysis or oxidative degradation. For many polyphenols, neutral to slightly acidic conditions (pH 3-6) are optimal for stability.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is advisable to protect solutions from light by using amber vials or covering the container with aluminum foil.

Q3: Which solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. For aqueous buffers in experiments, it is important to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced effects in biological assays. The stability in other organic solvents like ethanol (B145695) or acetonitrile (B52724) should be determined empirically, as solvent polarity can influence the degradation rate.

Q4: Are there any additives that can help stabilize the compound in solution?

A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants used in laboratory settings include:

  • Ascorbic acid (Vitamin C): Effective at scavenging a wide range of reactive oxygen species.

  • Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant that can be effective in organic solvents and lipid-containing systems.

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that can sequester metal ions which may catalyze oxidation reactions.

The choice and concentration of the antioxidant should be optimized for the specific experimental conditions and checked for any interference with the assay.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or concentration over a short period. Oxidative degradation.1. Prepare fresh solutions before each experiment.2. De-gas aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) before use.3. Consider adding an antioxidant like ascorbic acid (e.g., 0.1 mM) to the solution.4. Store solutions in tightly sealed containers with minimal headspace.
Precipitation of the compound in aqueous buffer. Poor solubility or pH-dependent solubility.1. Ensure the initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting with aqueous buffer.2. Increase the percentage of the organic co-solvent if the experimental system allows.3. Adjust the pH of the buffer. The solubility of compounds with acidic or basic functional groups can be highly pH-dependent.4. Use sonication to aid dissolution during preparation.
Inconsistent results between experiments. Degradation due to repeated freeze-thaw cycles or exposure to light.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.2. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.3. Maintain consistent temperature and handling procedures across all experiments.
Color change in the solution (e.g., turning yellow or brown). Oxidation of the phenolic structure.1. This is a visual indicator of degradation. Discard the solution and prepare a fresh one.2. Implement preventative measures against oxidation as described above (e.g., use of de-gassed buffers, antioxidants).

Data Presentation

The following tables provide illustrative quantitative data on the stability of this compound under various conditions. This data is based on general principles of polyphenol stability and should be used as a guideline for experimental design.

Table 1: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer

Temperature (°C)Half-life (t½) in hours (Illustrative)
4168
25 (Room Temp)48
3712

Table 2: Effect of pH on the Stability of this compound at 25°C

pHHalf-life (t½) in hours (Illustrative)
3.0> 200
5.0120
7.448
9.08

Table 3: Effect of Antioxidants on the Stability of this compound in pH 7.4 Buffer at 25°C

ConditionHalf-life (t½) in hours (Illustrative)
No Antioxidant48
+ 0.1 mM Ascorbic Acid96
+ 0.1 mM EDTA72

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., DMSO or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat a solution of the compound (100 µg/mL in a suitable solvent) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Analyze all samples, including a non-stressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

4. Development of a Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm and 280 nm).

  • The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Visualizations

Degradation_Pathway Compound 2-(3-Hydroxy-2-oxoindolin-3-yl)- acetic acid Oxidized_Intermediate Oxidized Intermediate Compound->Oxidized_Intermediate Oxidation (O₂, light, heat, high pH) Degradation_Products Degradation Products Oxidized_Intermediate->Degradation_Products Further Reactions (e.g., rearrangement, fragmentation)

Caption: Potential oxidative degradation pathway of the compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-PDA Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Check_Storage Examine Storage Conditions Start->Check_Storage Use_Fresh Prepare Fresh Solutions Check_Solution_Prep->Use_Fresh If inconsistent Aliquot_Stock Aliquot Stock Solutions Check_Storage->Aliquot_Stock Freeze-thaw cycles? Protect_Light Protect from Light Check_Storage->Protect_Light Light exposure? Add_Antioxidant Consider Adding Antioxidants Use_Fresh->Add_Antioxidant If degradation persists

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Purification of 3-Hydroxy-2-Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-hydroxy-2-oxindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of 3-hydroxy-2-oxindole derivatives in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product After Purification

  • Question: I am getting a very low yield, or no product at all, after performing column chromatography. What could be the reasons?

  • Answer: Low recovery of 3-hydroxy-2-oxindole derivatives after purification can stem from several factors:

    • Compound Instability: 3-Hydroxy-2-oxindoles can be sensitive to prolonged exposure to certain conditions. For instance, some derivatives may decompose in the presence of strong bases or acids over extended periods.[1] Long reaction times during synthesis or purification may lead to product degradation.

    • Inappropriate Solvent System for Chromatography: The choice of eluent is critical for successful separation. An inappropriate solvent system may lead to poor separation from byproducts or irreversible adsorption to the stationary phase.

    • Co-elution with Impurities: If the polarity of your product is very close to that of a major impurity, it can be difficult to separate them, leading to a lower yield of the pure fraction.

    • Product Precipitation on the Column: Some 3-hydroxy-2-oxindole derivatives may have limited solubility in the chosen mobile phase, causing them to precipitate on the column.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield After Purification check_stability Assess Compound Stability: - Check literature for known instabilities. - Analyze crude sample for degradation products. start->check_stability Potential Degradation optimize_chromatography Optimize Chromatography: - Perform TLC with various solvent systems. - Consider different stationary phases. start->optimize_chromatography Inefficient Separation check_stability->optimize_chromatography If Stable check_solubility Evaluate Product Solubility: - Test solubility in various solvents. - Adjust mobile phase composition. optimize_chromatography->check_solubility If Separation is Poor re_evaluation Re-evaluate Purification Strategy: - Consider recrystallization or other methods. optimize_chromatography->re_evaluation If Still Low Yield check_solubility->re_evaluation If Solubility is an Issue

Caption: Troubleshooting workflow for low purification yield.

Issue 2: Presence of Impurities in the Final Product

  • Question: My purified product shows extra peaks in the NMR or a spot on the TLC. How can I identify and remove these impurities?

  • Answer: Common impurities in the synthesis of 3-hydroxy-2-oxindole derivatives often include unreacted starting materials like isatin (B1672199) derivatives and byproducts from side reactions.[2]

    • Identification:

      • Compare the spectra (NMR, MS) of your purified product with the spectra of the starting materials.

      • Analyze the reaction mechanism to predict potential byproducts. For example, in reactions involving bases, elimination or rearrangement products might form.

    • Removal:

      • Optimize Column Chromatography: A shallower gradient or a different solvent system can improve the resolution between your product and the impurity. See the detailed protocol below for optimizing column chromatography.

      • Recrystallization: This is a powerful technique for removing small amounts of impurities. Common solvents for recrystallization of 3-hydroxy-2-oxindole derivatives include methanol (B129727) and ethyl acetate (B1210297).[3]

      • Acid-Base Extraction: If the impurity has a different acidic or basic character than your product, a liquid-liquid extraction can be effective.

Issue 3: Product Degradation During Purification

  • Question: I observe streaking on my TLC plates and the formation of new, colored spots during column chromatography. Is my compound degrading?

  • Answer: Yes, these are common signs of compound degradation on silica (B1680970) gel. 3-Hydroxy-2-oxindoles can be susceptible to degradation under certain conditions.

    • Acid/Base Sensitivity: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. Conversely, basic alumina (B75360) can degrade base-sensitive molecules. The use of a base, such as triethylamine, in the eluent can sometimes mitigate degradation on silica gel.

    • Oxidation: Some 3-hydroxy-2-oxindole derivatives can be prone to oxidation, especially if they have electron-rich substituents.[4] Running the column with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

    • Prolonged Exposure: The longer the compound spends on the stationary phase, the higher the chance of degradation. Faster purification methods like flash column chromatography are often preferred.[2]

Logical Relationship for Preventing Degradation

degradation_prevention degradation Product Degradation During Purification acid_base Acid/Base Sensitivity degradation->acid_base oxidation Oxidation Prone degradation->oxidation time Prolonged Exposure to Stationary Phase degradation->time neutralize Use Neutralized Silica Gel or Alternative Stationary Phase acid_base->neutralize Solution inert Use Degassed Solvents & Inert Atmosphere oxidation->inert Solution fast_purification Employ Faster Purification (e.g., Flash Chromatography) time->fast_purification Solution

Caption: Strategies to prevent product degradation during purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 3-hydroxy-2-oxindole derivatives?

A1: Column chromatography is the most frequently reported method for the purification of 3-hydroxy-2-oxindole derivatives.[3][5] Flash column chromatography is often preferred to minimize the time the compound spends on the stationary phase.[2]

Q2: What are the recommended solvent systems for column chromatography?

A2: A mixture of ethyl acetate and hexane (B92381) is the most commonly used eluent system. The ratio is adjusted based on the polarity of the specific derivative, with typical ratios ranging from 15:85 to 85:15 (ethyl acetate:hexane).[5]

Q3: Can I use recrystallization to purify my 3-hydroxy-2-oxindole derivative?

A3: Yes, recrystallization can be a very effective method, especially for removing minor impurities. Commonly used solvents for recrystallization include methanol and ethyl acetate.[3]

Q4: My 3-hydroxy-2-oxindole derivative seems to be unstable on silica gel. What are my options?

A4: If you suspect your compound is degrading on silica gel, you can try the following:

  • Neutralize the silica gel: Pre-treat the silica gel with a base like triethylamine.

  • Use a different stationary phase: Consider using neutral alumina or a polymer-based stationary phase.

  • Alternative purification methods: Techniques like preparative HPLC or recrystallization might be more suitable.

Q5: How can I monitor the progress of my column chromatography?

A5: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. It is crucial to use the same solvent system for TLC as for the column chromatography to get an accurate prediction of the separation.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of 3-Hydroxy-2-Oxindole Derivatives

Derivative TypeTypical Solvent System (v/v)Reference
General 3-substituted-3-hydroxy-2-oxindolesEthyl Acetate / Hexane (15:85 to 85:15)[5]
N-benzylated 3-substituted-3-hydroxy-2-oxindolesEthyl Acetate / Hexane (15:85)[5]
3-alkynyl-3-hydroxy-2-oxindolesNot specified, but flash column chromatography is used[2]

Table 2: Recommended Solvents for Recrystallization

SolventApplicationReference
Methanol (MeOH)General purification[3]
Ethyl Acetate (EtOAc)General purification[3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 15% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.

  • Elution: Start the elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][5]

Experimental Workflow for Flash Column Chromatography

flash_chromatography_workflow start Start prepare_column Prepare Silica Gel Slurry and Pack Column start->prepare_column load_sample Dissolve/Adsorb Crude Product and Load onto Column prepare_column->load_sample elute Elute with Solvent Gradient (e.g., increasing EtOAc in Hexane) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions remove_solvent Remove Solvent under Reduced Pressure combine_pure->remove_solvent end Purified Product remove_solvent->end

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethyl acetate are good starting points.[3]

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

"minimizing epimerization during the synthesis of 3-hydroxy-2-oxindoles"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Hydroxy-2-Oxindoles

Welcome to the technical support center for the synthesis of 3-hydroxy-2-oxindoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on preventing epimerization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of 3-hydroxy-2-oxindole synthesis and why is it a major concern?

A: Epimerization is a chemical process where the configuration at one of several stereocenters in a molecule is inverted. For 3-substituted-3-hydroxy-2-oxindoles, the critical stereocenter is at the C3 position. Epimerization (or racemization if it leads to a 1:1 mixture of enantiomers) is a significant concern because the biological activity of these molecules is often highly dependent on their specific three-dimensional structure.[1] Loss of stereochemical purity can lead to a dramatic decrease in therapeutic efficacy or the introduction of undesired off-target effects. 3-monosubstituted oxindoles are particularly prone to this issue.[2]

Q2: What is the underlying chemical mechanism for epimerization at the C3 position?

A: The hydrogen atom at the C3 position of the oxindole (B195798) core is acidic because it is alpha to the C2-carbonyl group. Under basic or, in some cases, acidic conditions, this proton can be removed to form a planar enolate intermediate. The stereochemical information at the C3 center is lost in this planar form. Subsequent re-protonation of the enolate can occur from either face, leading to a mixture of the original stereoisomer and its C3 epimer.

Q3: What general reaction or workup conditions are known to promote epimerization?

A: Several factors can induce epimerization:

  • Strong Bases: Strong bases readily deprotonate the C3 position, facilitating the formation of the problematic enolate intermediate.[3]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and can accelerate the rate of epimerization.[4]

  • Extended Reaction Times: Prolonged exposure to basic or acidic conditions increases the likelihood of epimerization.

  • Protic Solvents: Polar protic solvents can facilitate proton exchange, potentially contributing to epimerization.

  • Purification Conditions: Standard silica (B1680970) gel chromatography can sometimes lead to epimerization due to the acidic nature of the silica surface, especially with prolonged exposure.[5]

Q4: How can I detect and quantify epimerization in my product?

A: The most reliable method for detecting and quantifying epimers is chiral High-Performance Liquid Chromatography (HPLC) . By using a suitable chiral stationary phase, you can separate and quantify the different stereoisomers (enantiomers or diastereomers) in your mixture. The ratio of the peak areas corresponds to the ratio of the epimers, allowing you to calculate the enantiomeric excess (ee) or diastereomeric ratio (dr). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used in some cases to distinguish between epimers.

Troubleshooting Guide: Loss of Stereoselectivity

This guide addresses common issues related to poor stereochemical outcomes during the synthesis of 3-hydroxy-2-oxindoles.

Problem 1: Low enantiomeric excess (ee) or diastereomeric ratio (dr) is observed in the crude reaction mixture.

This suggests that epimerization is occurring during the reaction itself. Consult the table below for potential causes and recommended solutions.

Potential Cause Recommended Solutions & Mitigating Actions
Base Strength/Type Issue: The base used may be too strong or not sterically hindered enough, promoting C3 deprotonation.[3] Solution: Opt for weaker, non-nucleophilic, or sterically hindered bases (e.g., DIPEA, N-methylmorpholine) where the reaction mechanism allows.[4] Avoid strong bases like DBU if possible, or use them in catalytic amounts at low temperatures.[3]
Reaction Temperature Issue: The reaction is running too hot, accelerating the rate of epimerization.[4] Solution: Perform the reaction at a lower temperature. For highly sensitive substrates, running the reaction at 0 °C, -20 °C, or even as low as -60 °C can significantly preserve stereochemical integrity.[6]
Reaction Time Issue: The product is exposed to epimerization-promoting conditions for too long. Solution: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid letting the reaction run unnecessarily overnight if it is complete within a few hours.
N-Protecting Group Issue: The electronic nature of the nitrogen protecting group can influence the acidity of the C3 proton. Solution: Electron-withdrawing groups on the nitrogen (e.g., Boc, Phenyl) can increase the acidity of the C3 proton and accelerate racemization.[3] If possible, select a protecting group that does not overly acidify this position.
Solvent Choice Issue: The solvent may be stabilizing the enolate intermediate or facilitating proton transfer. Solution: Screen aprotic solvents of varying polarity (e.g., Toluene, THF, DCM). The optimal solvent is highly reaction-dependent, but moving away from polar protic solvents is a good first step.

Problem 2: The crude reaction shows high stereoselectivity, but it decreases significantly after workup and/or purification.

This indicates that epimerization is occurring post-reaction.

Potential Cause Recommended Solutions & Mitigating Actions
Aqueous Workup Issue: Using strongly acidic or basic aqueous solutions (e.g., 1M HCl, sat. NaHCO₃) can cause epimerization during extraction. Solution: Use buffered or neutral washes (e.g., saturated ammonium (B1175870) chloride, brine) whenever possible. Minimize contact time with any acidic or basic layers and work quickly at low temperatures (e.g., in an ice bath).
Chromatography Issue: The acidic nature of standard silica gel promotes enolization and epimerization on the column.[5] Solution: 1. Neutralize Silica: Pre-treat the silica gel by preparing the slurry with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine (B128534) in the eluent). 2. Use Alternative Media: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or Florisil. 3. Minimize Time: Perform flash chromatography quickly and avoid letting the compound sit on the column for extended periods.
Concentration/Storage Issue: Traces of acid or base in the purified product can cause slow epimerization upon concentration or during storage. Solution: Ensure all acidic or basic reagents are thoroughly removed during workup. Store sensitive compounds in a freezer, dissolved in a neutral, aprotic solvent if necessary.

Visualized Guides and Workflows

Mechanism of Base-Catalyzed Epimerization

The following diagram illustrates the key mechanistic steps leading to the loss of stereochemistry at the C3 position of a 3-substituted-3-hydroxy-2-oxindole.

Caption: Base-catalyzed deprotonation at C3 leads to a planar enolate, causing loss of stereochemistry.

General Experimental Workflow for Asymmetric Synthesis

This workflow outlines the critical stages for synthesizing and analyzing chiral 3-hydroxy-2-oxindoles while minimizing epimerization.

G Workflow for Stereoselective Synthesis Reactants 1. Starting Materials (Isatin, Nucleophile) Reaction 2. Asymmetric Synthesis (Low Temp, Monitored) Reactants->Reaction Quench 3. Careful Quenching (e.g., sat. NH4Cl) Reaction->Quench Workup 4. Neutral Workup (Brine wash) Quench->Workup Purification 5. Purification (e.g., Neutralized Silica) Workup->Purification Analysis 6. Stereochemical Analysis (Chiral HPLC) Purification->Analysis

Caption: A workflow emphasizing control points to maintain stereochemical integrity.

Troubleshooting Logic Tree for Epimerization

Use this decision tree to diagnose the source of unexpected epimerization.

G Epimerization Troubleshooting Guide start Low ee% or dr Observed in Final Product q1 Analyze Crude vs. Purified Product. Is ee% / dr low in the crude? start->q1 reaction_issue Problem is During Reaction q1->reaction_issue  Yes purification_issue Problem is During Workup/Purification q1->purification_issue  No   sol_reac1 Lower Temperature reaction_issue->sol_reac1 sol_reac2 Reduce Reaction Time reaction_issue->sol_reac2 sol_reac3 Use Weaker/Hindered Base reaction_issue->sol_reac3 sol_pur1 Use Neutral Aqueous Wash (e.g., Brine) purification_issue->sol_pur1 sol_pur2 Neutralize Silica Gel (add 1% Et3N to eluent) purification_issue->sol_pur2 sol_pur3 Use Alternative Stationary Phase (e.g., Alumina) purification_issue->sol_pur3

Caption: A decision tree to diagnose the source of epimerization during synthesis.

Key Experimental Protocol: Organocatalytic Asymmetric Aldol (B89426) Reaction

The following is a representative protocol for the synthesis of a chiral 3-hydroxy-2-oxindole, adapted from methodologies known to provide high stereoselectivity. Conditions should be optimized for specific substrates.

Reaction: Asymmetric aldol addition of a ketone to an isatin (B1672199) derivative.

Reagents & Materials:

  • N-Protected Isatin (1.0 eq)

  • Ketone (e.g., acetone, cyclohexanone) (2.0 - 5.0 eq)

  • Organocatalyst (e.g., chiral primary amine, prolinol derivative) (0.1 - 0.2 eq)

  • Acidic co-catalyst (e.g., TFA, benzoic acid) (0.1 - 0.2 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, THF, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected isatin (e.g., 0.5 mmol, 1.0 eq), the organocatalyst (e.g., 0.05 mmol, 0.1 eq), and the acidic co-catalyst (e.g., 0.05 mmol, 0.1 eq).

  • Solvent & Reagents: Add the anhydrous solvent (e.g., 5 mL) and stir the mixture at room temperature for 10 minutes. Cool the flask to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Addition: Add the ketone (e.g., 1.0 mmol, 2.0 eq) dropwise to the cooled, stirring mixture.

  • Reaction: Allow the reaction to stir at the low temperature for the optimized duration (typically 12-48 hours). Monitor the reaction progress by TLC by observing the consumption of the isatin starting material.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL) to ensure all aqueous-soluble species are removed.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Crucially, the silica gel should be pre-treated by slurrying in the chosen eluent system containing 1% triethylamine (Et₃N) to prevent on-column epimerization.

  • Analysis: Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure. Determine the enantiomeric excess or diastereomeric ratio by chiral HPLC analysis.

References

Technical Support Center: Enhancing the In Vivo Stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the in vivo stability of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. The content is structured to address common challenges and provide practical solutions through troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows.

Troubleshooting Guide: Common In Vivo Stability Issues

This guide addresses specific issues that may arise during in vivo studies with this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low or no systemic exposure after oral administration. 1. Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal tract for absorption. 2. Rapid metabolism: Significant first-pass metabolism in the gut wall or liver. 3. Chemical instability in gastric fluid: Degradation of the compound in the low pH environment of the stomach.1. Formulation Improvement: Screen different formulation vehicles such as co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants, or cyclodextrins to improve solubility. 2. Pharmacokinetic Study: Conduct a pilot pharmacokinetic (PK) study with intravenous (IV) and oral (PO) administration to determine absolute bioavailability and assess the extent of first-pass metabolism. 3. Enteric Coating: For oral formulations, consider an enteric-coated capsule or tablet to protect the compound from gastric acid.
High inter-animal variability in plasma concentrations. 1. Inconsistent formulation: The compound may not be uniformly suspended or dissolved in the dosing vehicle. 2. Variability in food and water intake: Differences in gastric emptying and GI tract physiology among animals. 3. Genetic polymorphism in metabolic enzymes: Differences in metabolic rates between individual animals.1. Formulation Homogeneity: Ensure the formulation is a homogenous solution or a fine, uniform suspension before each dose. 2. Standardize Experimental Conditions: Standardize housing conditions, including diet and light/dark cycles, and ensure consistent dosing times. 3. Increase Sample Size: Use a larger number of animals per group to improve statistical power and account for biological variability.
Rapid clearance and short half-life in vivo. 1. Plasma instability: The compound is rapidly degraded by plasma enzymes (e.g., esterases, amidases). 2. Rapid metabolic clearance: The compound is quickly metabolized by hepatic or extrahepatic enzymes. 3. Oxidative degradation: The 3-hydroxyoxindole moiety is susceptible to oxidation.1. In Vitro Plasma Stability Assay: Perform an in vitro plasma stability assay to determine the compound's half-life in plasma from the relevant species. 2. Metabolic Stability Assessment: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways. 3. Prodrug Strategy: Consider a prodrug approach to mask the labile tertiary hydroxyl group, potentially as a phosphate (B84403) ester or a carbamate, to improve metabolic stability.[1][2]
Formation of unexpected metabolites in vivo. 1. Unanticipated metabolic pathways: The compound may undergo metabolic reactions not predicted by in silico models. 2. Gut microbiota metabolism: The compound may be metabolized by gut bacteria before absorption.1. Metabolite Identification Studies: Use high-resolution mass spectrometry (LC-MS/MS) to identify the structure of unknown metabolites in plasma and excreta. 2. In Vitro Gut Microbiota Incubation: Incubate the compound with fecal homogenates or specific bacterial strains to investigate the role of gut microbiota in its metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its 3-hydroxy-2-oxindole core. This structural motif is susceptible to:

  • Oxidative Degradation: The tertiary alcohol at the 3-position can be prone to oxidation, potentially leading to ring-opening or other rearrangements.

  • Dehydration: Under certain conditions, the tertiary alcohol could undergo dehydration.

  • Metabolic Transformation: In vivo, the hydroxyl group is a likely site for glucuronidation or sulfation, leading to rapid clearance. The oxindole (B195798) ring itself can also be a target for metabolic enzymes.

Q2: How can I improve the aqueous solubility of this compound for in vivo studies?

A2: Improving aqueous solubility is often a critical first step. Consider the following approaches:

  • pH Adjustment: Investigate the pH-solubility profile of your compound. As it has an acetic acid moiety, its solubility will likely increase at higher pH. However, be mindful of potential pH-dependent degradation.

  • Co-solvents: Use of pharmaceutically acceptable co-solvents like polyethylene (B3416737) glycol (PEG) 300 or 400, propylene glycol (PG), or dimethyl sulfoxide (B87167) (DMSO) can significantly enhance solubility. Always include a vehicle control group in your in vivo experiments to account for any effects of the co-solvents.

  • Formulation with Excipients: Explore the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80, Cremophor® EL).

Q3: What is a prodrug strategy, and how can it be applied to this molecule?

A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For this compound, a prodrug approach could be used to mask the chemically and metabolically labile tertiary hydroxyl group. This can improve stability, solubility, and/or oral bioavailability. A common strategy for masking hydroxyl groups is to form an ester, such as a phosphate ester, which can be cleaved by in vivo phosphatases to release the active parent drug.[2]

Q4: What are the recommended storage conditions for the solid compound and its solutions?

A4: Based on supplier recommendations, the solid compound is stable for up to 6 months at -80°C and for 1 month at -20°C.[3] This suggests that the compound is not stable at room temperature for extended periods. Stock solutions should be prepared fresh and used immediately. If short-term storage of solutions is necessary, they should be kept at -80°C. It is crucial to perform stability tests on your specific formulation under the intended storage and experimental conditions.

Quantitative Stability Data

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (t½) (hours)% Remaining after 24 hours
1.20.1 N HClData to be determinedData to be determined
4.5Acetate BufferData to be determinedData to be determined
7.4Phosphate BufferData to be determinedData to be determined
9.0Borate BufferData to be determinedData to be determined

Table 2: Hypothetical Plasma Stability of this compound at 37°C

SpeciesHalf-life (t½) (minutes)% Remaining after 2 hours
HumanData to be determinedData to be determined
MouseData to be determinedData to be determined
RatData to be determinedData to be determined
DogData to be determinedData to be determined

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

  • Initial Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (determine by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Method Optimization: Analyze the stressed samples using the initial HPLC method. Adjust the gradient, mobile phase composition, and/or column chemistry to achieve baseline separation of all degradation peaks from the parent peak.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of the compound in plasma.

Methodology:

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Control compounds: one stable (e.g., propranolol) and one unstable (e.g., procaine).

    • Pooled plasma (from the species of interest, e.g., human, mouse, rat) containing an anticoagulant (e.g., heparin).

    • Phosphate buffered saline (PBS), pH 7.4.

    • Acetonitrile containing an internal standard (a structurally unrelated compound that does not interfere with the analysis).

  • Procedure:

    • Pre-warm plasma and PBS to 37°C.

    • Spike the test compound into the plasma to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile with the internal standard.

    • Vortex and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

degradation_pathway parent This compound oxidized Oxidative Degradation (e.g., Ring Opening) parent->oxidized Oxidation dehydrated Dehydration Product parent->dehydrated Dehydration conjugated Phase II Metabolite (e.g., Glucuronide) parent->conjugated Metabolism (in vivo) experimental_workflow cluster_0 Stability Assessment cluster_1 Stabilization Strategy start Compound Synthesis forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation plasma_stability In Vitro Plasma Stability Assay start->plasma_stability hplc_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_dev lcms_analysis LC-MS/MS Analysis of Degradants plasma_stability->lcms_analysis formulation Formulation Development (Co-solvents, Excipients) lcms_analysis->formulation prodrug Prodrug Synthesis (e.g., Phosphate Ester) lcms_analysis->prodrug in_vivo_testing In Vivo PK Study formulation->in_vivo_testing prodrug->in_vivo_testing decision_tree start Is the compound stable in plasma (t½ > 60 min)? node_yes Proceed with formulation optimization for solubility and absorption. start->node_yes Yes node_no Is the instability due to a specific labile group (e.g., tertiary -OH)? start->node_no No prodrug Consider a prodrug strategy to mask the labile group. node_no->prodrug Yes reformulate Investigate alternative formulation strategies (e.g., liposomes, nanoparticles) to protect the compound. node_no->reformulate No / Unclear

References

"overcoming resistance in cancer cell lines to 3-hydroxy-2-oxindole compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance in cancer cell lines to 3-hydroxy-2-oxindole compounds.

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: My cancer cell line is showing a reduced response to my 3-hydroxy-2-oxindole compound. How do I confirm and quantify this resistance?

A1: The first step is to quantify the change in drug sensitivity by comparing the half-maximal inhibitory concentration (IC50) between your suspected resistant cell line and the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance. You can determine the IC50 using a cell viability assay, such as the MTT assay.[1][2]

Table 1: Example IC50 Data for Sensitive vs. Resistant Cell Lines

Cell Line Compound IC50 (µM) Fold Resistance
Parental MCF-7 Oxindole-A 2.5 -
Resistant MCF-7 Oxindole-A 25.0 10x
Parental A549 Oxindole-B 5.0 -

| Resistant A549 | Oxindole-B | 60.0 | 12x |

This table presents hypothetical data for illustrative purposes.

Q2: I've confirmed resistance. What are the most common molecular mechanisms I should investigate?

A2: Resistance to kinase inhibitors like many oxindole (B195798) compounds typically falls into three main categories:[3]

  • On-Target Alterations: Secondary mutations in the kinase target that prevent the compound from binding effectively.[4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells activate alternative survival pathways to circumvent the inhibited target.[6] Common examples include the STAT3, PI3K/AKT, and MAPK/ERK pathways.[7][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which pump the drug out of the cell.[9][10][11]

cluster_main Observed Resistance to 3-Hydroxy-2-Oxindole Compound cluster_mechanisms Potential Resistance Mechanisms Start Increased IC50 Value OnTarget On-Target Alterations (e.g., Kinase Mutation) Start->OnTarget Investigate via Sanger/NGS Sequencing Bypass Bypass Pathway Activation (e.g., STAT3, AKT, ERK) Start->Bypass Investigate via Western Blot (p-Proteins) Efflux Increased Drug Efflux (e.g., ABC Transporters) Start->Efflux Investigate via qPCR/Western Blot/Flow Cytometry

Caption: Key mechanisms of resistance to investigate.

Q3: I suspect activation of a bypass pathway. How can I identify which pathway is responsible?

A3: The most direct method is to use Western blotting to compare the phosphorylation status of key signaling proteins in your parental (sensitive) and resistant cell lines.[7] An increased ratio of phosphorylated (active) protein to total protein in the resistant line indicates activation of that pathway.

Key Proteins to Probe:

  • STAT3 Pathway: p-STAT3 (Tyr705) and total STAT3.[7]

  • PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-PI3K, total PI3K.[12][13]

  • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.[14]

cluster_workflow Workflow for Identifying Bypass Pathway Activation Start Culture Parental & Resistant Cells Lyse Harvest & Lyse Cells (Protein Extraction) Start->Lyse Quantify BCA or Bradford Assay (Protein Quantification) Lyse->Quantify WB SDS-PAGE & Western Blot Quantify->WB Probe Probe with Antibodies (p-STAT3, p-AKT, p-ERK) WB->Probe Analyze Compare p-Protein/Total Protein Ratios (Resistant vs. Parental) Probe->Analyze Result Identify Activated Bypass Pathway(s) Analyze->Result Oxindole 3-Hydroxy-2-Oxindole Compound Target Primary Target (e.g., VEGFR2) Oxindole->Target Inhibits Proliferation Cancer Cell Proliferation/Survival Target->Proliferation Drives Bypass Bypass Pathway (e.g., STAT3) Target->Bypass Resistance Activates Bypass->Proliferation Drives Bypass_Inhibitor Bypass Pathway Inhibitor Bypass_Inhibitor->Bypass Inhibits

References

Validation & Comparative

A Comparative Guide to 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its Synthetic Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the natural scaffold that has inspired the development of potent synthetic anticancer agents.

This guide provides a detailed comparison of the naturally occurring compound 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and its synthetically derived analogues, which have demonstrated significant potential in cancer therapy. While the parent compound, found in hop bracts, serves as a structural blueprint, research has predominantly focused on the synthesis and evaluation of its derivatives for enhanced cytotoxic and targeted activities against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Oxindole (B195798) Scaffold in Cancer Therapy

The oxindole core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide range of biological activities. In oncology, oxindole derivatives have emerged as a promising class of therapeutic agents due to their ability to interact with various molecular targets implicated in cancer progression. This compound, a natural polyphenol, represents a key starting point for the chemical exploration and development of novel anticancer drugs. Although quantitative anticancer data for the parent compound is not extensively available in the public domain, its structural features have inspired the synthesis of a multitude of analogues with potent anti-proliferative effects.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of several synthetic analogues of this compound against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cancer cell growth.

Table 1: Cytotoxicity of Spiro-Oxindole Derivatives against Breast Cancer Cell Lines

Compound IDModificationMCF-7 (IC50 in µM)MDA-MB-231 (IC50 in µM)Reference
Compound 6 N-benzyl substitution with a chloro group3.55 ± 0.494.40 ± 0.468[1]

Table 2: Growth Inhibitory Activity of 3-Hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one Analogues

Compound IDCancer Cell LineGI50Reference
Compound 3o A549/ATTC (Non-Small Cell Lung Cancer)190 nM[2]
LOX IMVI (Melanoma)750 nM[2]
Compounds 3n & 3o CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226 (Leukemia)2 to 5 µM[2]

Mechanisms of Action and Signaling Pathways

Synthetic analogues of this compound exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One of the prominent mechanisms is the inhibition of protein kinases . For instance, certain oxindole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. By blocking VEGFR2, these compounds can effectively suppress the formation of new blood vessels that tumors need to grow and metastasize. Other targeted kinases include Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Another important mechanism is the induction of apoptosis , or programmed cell death. Many synthetic oxindoles have been shown to trigger apoptotic pathways in cancer cells, leading to their elimination. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

The following diagram illustrates a generalized signaling pathway targeted by many synthetic oxindole analogues.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Oxindole Synthetic Oxindole Analogue Oxindole->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2

Fig. 1: Generalized signaling pathway inhibited by synthetic oxindole analogues.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of synthetic oxindole analogues.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Investigational oxindole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the oxindole compounds. Control wells receive medium with vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Investigational oxindole compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the oxindole compounds at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and resuspended in PI staining solution.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Investigational oxindole compounds

  • Annexin V-FITC and Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells are treated with the oxindole compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in binding buffer, followed by the addition of Annexin V-FITC and PI.

  • Incubation: Cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry.

The following diagram outlines the general workflow for in vitro evaluation of the anticancer activity of these compounds.

G cluster_workflow Experimental Workflow start Start: Synthesized Oxindole Analogues cell_culture Cell Culture (Various Cancer Cell Lines) start->cell_culture treatment Treatment with Oxindole Analogues cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50/GI50 Values viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis protein_analysis Protein Analysis (Western Blot) mechanism_studies->protein_analysis end End: Data Analysis & Conclusion cell_cycle->end apoptosis->end protein_analysis->end

Fig. 2: General workflow for in vitro anticancer evaluation.

Conclusion

While this compound serves as a valuable natural scaffold, its synthetic analogues have demonstrated significant and promising anticancer activities in preclinical studies. The data presented in this guide highlight the potential of these modified oxindole structures as lead compounds for the development of novel cancer therapeutics. Further research is warranted to fully elucidate their mechanisms of action, evaluate their in vivo efficacy and safety profiles, and to explore the potential anticancer properties of the parent natural compound itself. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of this important class of molecules.

References

A Comparative Analysis of Natural vs. Synthetic 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of naturally derived and synthetically produced 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. This document outlines the key differences in their sourcing, physicochemical properties, and potential biological activities, supported by available data and detailed experimental protocols.

Introduction

This compound is a polyphenol naturally found in the bracts of the hop plant (Humulus lupulus L.)[1]. This oxindole (B195798) derivative has garnered interest within the scientific community due to the diverse biological activities associated with the 3-substituted-3-hydroxy-2-oxindole scaffold, including potential antiglaucomic, anticancer, and anti-inflammatory properties. As with many bioactive compounds, researchers have the option of isolating it from its natural source or pursuing chemical synthesis. This guide aims to provide a comparative framework to aid in the selection of the most appropriate source for specific research and development needs.

Physicochemical Properties: A Comparative Overview

PropertyNatural this compoundSynthetic this compound
Purity Variable, dependent on extraction and purification efficiency. May contain other plant-derived compounds.High purity achievable (e.g., >99%) through controlled reaction and purification steps.
Yield Generally lower and dependent on the concentration in the plant material and extraction efficiency.High yields (up to 97%) have been reported for specific synthetic methods[2].
Stereochemistry Typically produced as a specific stereoisomer due to enzymatic biosynthesis in the plant.Synthesis can result in a racemic mixture unless stereoselective methods are employed.
Stability Stability can be affected by the presence of other natural compounds.Generally high stability, with well-defined storage conditions.
Consistency Batch-to-batch variation can occur due to differences in plant source, growing conditions, and extraction process.High batch-to-batch consistency and reproducibility.

Table 1: Comparative Summary of Physicochemical Properties.

Experimental Protocols

Natural Extraction and Purification Workflow

The extraction of this compound from Humulus lupulus involves the separation of the compound from a complex mixture of plant metabolites. While a specific protocol for this exact molecule is not extensively detailed, a general workflow can be adapted from methods used for extracting other polyphenols from hops.

Natural Extraction Workflow cluster_extraction Extraction cluster_purification Purification Hop Bracts Hop Bracts Grinding Grinding Hop Bracts->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Crude Extract Crude Extract Filtration->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Fraction Collection Fraction Collection Chromatography->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Pure Compound Pure Compound Solvent Evaporation->Pure Compound

Caption: Workflow for the extraction and purification of the natural compound.

Methodology:

  • Preparation of Plant Material: Dried hop bracts are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate) to solubilize the target compound and other polyphenols.

  • Filtration and Concentration: The mixture is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is then purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired compound from other co-extracted substances.

Synthetic Production Workflow

The chemical synthesis of this compound offers a more controlled and scalable approach. A reported efficient method involves the microwave-assisted condensation of isatin (B1672199) with malonic acid.

Synthetic Production Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Isatin Isatin Reaction Mixture Reaction Mixture Isatin->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture Microwave Irradiation Microwave Irradiation Reaction Mixture->Microwave Irradiation Crude Product Crude Product Microwave Irradiation->Crude Product Extraction Extraction Crude Product->Extraction Crystallization Crystallization Extraction->Crystallization Pure Synthetic Compound Pure Synthetic Compound Crystallization->Pure Synthetic Compound

Caption: Workflow for the chemical synthesis and purification of the compound.

Methodology:

  • Reaction Setup: Isatin and malonic acid are combined in a suitable solvent, such as dioxane, with a base like triethylamine.

  • Microwave-Assisted Reaction: The reaction mixture is subjected to microwave irradiation for a short duration (e.g., 2-10 minutes) at a specific power (e.g., 360W) to drive the condensation and subsequent decarboxylation[2].

  • Work-up: The reaction mixture is then worked up, typically involving extraction with an organic solvent and washing with aqueous solutions to remove impurities.

  • Purification: The final product is purified by crystallization or other chromatographic methods to achieve high purity.

Biological Activity: A Comparative Perspective

Direct comparative studies on the biological efficacy of natural versus synthetic this compound are currently lacking. However, the broader class of 3-substituted-3-hydroxy-2-oxindoles has been shown to exhibit a range of biological activities. It is plausible that both natural and synthetic forms of the compound would exhibit similar activities, with potential differences in potency arising from stereochemistry and the presence of minor impurities in the natural extract.

Biological ActivitySupporting Data for 3-Hydroxy-2-Oxindole Derivatives
Anticancer Some synthetic derivatives have shown potent cytotoxic effects against various cancer cell lines, inducing apoptosis through caspase-mediated pathways.
Anti-inflammatory Synthetic analogs have been shown to modulate inflammatory responses by reducing the production of inflammatory cytokines.
Antiglaucomic Synthetic 3-hydroxy-2-oxindoles have been evaluated for their potential to reduce intraocular pressure[2].

Table 2: Reported Biological Activities of 3-Hydroxy-2-Oxindole Derivatives.

Potential Signaling Pathways

The 3-substituted-3-hydroxy-2-oxindole scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. While the specific signaling pathways modulated by this compound have not been fully elucidated, related oxindole derivatives have been shown to target key signaling cascades involved in cell proliferation, survival, and inflammation.

Signaling Pathways of Oxindole Derivatives cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes Oxindole Derivative Oxindole Derivative VEGFR2 VEGFR2 Oxindole Derivative->VEGFR2 EGFR EGFR Oxindole Derivative->EGFR CDK2 CDK2 Oxindole Derivative->CDK2 STAT3 STAT3 Oxindole Derivative->STAT3 IDO1 IDO1 Oxindole Derivative->IDO1 Angiogenesis Inhibition Angiogenesis Inhibition VEGFR2->Angiogenesis Inhibition Apoptosis Induction Apoptosis Induction EGFR->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest Anti-inflammatory Effects Anti-inflammatory Effects STAT3->Anti-inflammatory Effects Immunomodulation Immunomodulation IDO1->Immunomodulation

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-2-Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-hydroxy-2-oxindole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 3-hydroxy-2-oxindole derivatives, focusing on their anticancer, kinase inhibitory, and antiviral activities. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

The 3-substituted-3-hydroxy-2-oxindole core is found in a variety of bioactive natural products and has garnered significant attention in drug discovery due to its broad spectrum of biological activities. These derivatives have shown promise as potent agents against cancer, viral infections, and neurological disorders, primarily through their ability to modulate the activity of key cellular targets such as protein kinases.

Comparative Analysis of Biological Activities

The biological efficacy of 3-hydroxy-2-oxindole derivatives is intricately linked to the nature and position of substituents on the oxindole (B195798) core and the C3-position. The following tables summarize the quantitative data from various studies, highlighting these structure-activity relationships.

Anticancer Activity

The antiproliferative activity of 3-hydroxy-2-oxindole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of their potency.

Compound ID/ReferenceModifications to the 3-Hydroxy-2-oxindole CoreCancer Cell LineIC50 (µM)Key SAR Observations
Series 1 N-1 benzylation and C-7 bromination of the isatin (B1672199) core with a C-3 morpholine (B109124) substituent.HCT116 (Colon)9.63N-benzylation and C-7 bromination significantly enhance anticancer activity compared to unsubstituted analogues.
OVCAR10 (Ovarian)8.56The presence of a bulky group at the N-1 position appears crucial for potency.
1205Lu (Melanoma)12.22
Series 2 Varied substituents on the C-3 aryl ring.A549 (Lung)10.67 - 51.5The nature and position of substituents on the C-3 aryl ring modulate the cytotoxic effects.
C6 (Glioma)4.33 - 49.33Electron-withdrawing or donating groups on the aryl ring can significantly alter the activity.
Series 3 Spirocyclic derivatives with modifications on the spiro-ring.MCF-7 (Breast)3.55The stereochemistry and the nature of the heterocyclic ring in spiro-derivatives play a critical role in their anticancer efficacy.
MDA-MB-231 (Breast)4.40
Kinase Inhibitory Activity

A significant mechanism of action for many anticancer 3-hydroxy-2-oxindole derivatives is the inhibition of protein kinases, particularly those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Compound ID/ReferenceKinase TargetIC50 (nM)Key SAR Observations
Derivative A VEGFR2117The presence of a furan-2-ylmethylene group at the C-3 position showed high potency.
Derivative B FGFR11287Substitutions on the oxindole ring, such as at the 5- and 6-positions, influence selectivity and potency against different kinases.
Derivative C RET1185The overall conformation of the molecule, dictated by the C3-substituent, is critical for binding to the ATP-binding pocket of the kinase.
Antiviral Activity

Recent studies have explored the potential of 3-hydroxy-2-oxindole derivatives as antiviral agents, particularly against plant viruses like Potato Virus Y (PVY).

Compound ID/ReferenceVirusActivity MetricValueKey SAR Observations
Compound 10b Potato Virus Y (PVY)Curative Activity56.4%The presence of a sulfonamide moiety is a key structural feature for anti-PVY activity.[1]
Protective Activity55.2%The nature of the substituent on the sulfonamide nitrogen can modulate the antiviral efficacy.[1]
Inactivation Activity70.3%
Ningnanmycin (Control) Potato Virus Y (PVY)Curative Activity50.2%
Protective Activity50.7%
Inactivation Activity65.8%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the biological activity of 3-hydroxy-2-oxindole derivatives.

General Synthesis of 3-Hydroxy-2-oxindole Derivatives

A common synthetic route to 3-substituted-3-hydroxy-2-oxindoles involves the nucleophilic addition to isatins.

Procedure:

  • To a solution of the appropriately substituted isatin (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or THF) at room temperature, add the desired nucleophile (e.g., Grignard reagent, organolithium reagent, or a compound with an active methylene (B1212753) group) (1.1-1.5 mmol) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 3-hydroxy-2-oxindole derivative.

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-Hydroxy-2-oxindole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the 3-hydroxy-2-oxindole derivatives in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours at 37°C with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

VEGFR2 Kinase Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • 3-Hydroxy-2-oxindole derivatives (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, VEGFR2 kinase, and the substrate in each well of a 96-well plate.

  • Add the 3-hydroxy-2-oxindole derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sunitinib).

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for VEGFR2.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely correlated with the kinase activity.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition as [1 - (Luminescence of treated sample / Luminescence of control sample)] x 100.

  • Determine the IC50 value by plotting a dose-response curve.

Anti-Potato Virus Y (PVY) Activity Assay (Local Lesion Method)

This assay evaluates the ability of compounds to inhibit the infectivity of PVY on a local lesion host plant, such as Chenopodium amaranticolor.

Materials:

  • Chenopodium amaranticolor plants at the 4-6 leaf stage

  • PVY inoculum (sap from PVY-infected tobacco or potato plants)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Carborundum (abrasive powder)

  • 3-Hydroxy-2-oxindole derivatives (dissolved in a suitable solvent, e.g., DMSO, then diluted in water)

  • Control solutions (solvent control, water control, and a known antiviral agent like Ningnanmycin)

Procedure:

  • Curative Activity:

    • Mechanically inoculate the leaves of C. amaranticolor with the PVY inoculum by gently rubbing the leaf surface with a cotton swab dipped in the inoculum mixed with carborundum.

    • After 2 hours, spray the inoculated leaves with the test compound solutions.

  • Protective Activity:

    • Spray the leaves of C. amaranticolor with the test compound solutions.

    • After 2 hours, mechanically inoculate the treated leaves with the PVY inoculum.

  • Inactivation Activity:

    • Mix the PVY inoculum with the test compound solutions and let them stand for 30 minutes.

    • Mechanically inoculate the leaves of C. amaranticolor with these mixtures.

  • Assay Evaluation:

    • After inoculation, rinse the leaves with water.

    • Keep the plants in a greenhouse for 3-4 days for local lesions to develop.

    • Count the number of local lesions on each leaf.

    • Calculate the percentage of inhibition for each treatment using the formula: Inhibition (%) = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] x 100.

Visualizing Pathways and Workflows

Graphical representations are essential for understanding complex biological processes and experimental procedures.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PI3K PI3K VEGFR2_dimer->PI3K PLCg PLCγ VEGFR2_dimer->PLCg Ras Ras VEGFR2_dimer->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 3-Hydroxy-2-oxindole Derivative Inhibitor->VEGFR2_dimer

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of 3-hydroxy-2-oxindole derivatives.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of compounds add_compounds Add compounds to cells seed_cells->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: General experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 3-hydroxy-2-oxindole scaffold continues to be a highly fruitful area of research in drug discovery. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors for a range of therapeutic targets. The provided data and protocols serve as a valuable resource for researchers aiming to design and evaluate new 3-hydroxy-2-oxindole derivatives with improved pharmacological profiles. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models.

References

Comparative Analysis of the Enzymatic Cross-Reactivity of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and Related Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential enzymatic cross-reactivity of the natural polyphenol compound, 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid. Direct experimental data on the specific enzyme inhibition profile of this compound is limited in publicly available literature. Therefore, this analysis infers potential cross-reactivity based on the known biological activities of the broader chemical classes of oxindoles and 3-substituted-3-hydroxy-2-oxindoles.

Introduction to this compound

This compound, also known as 3-hydroxy-2-oxindole-3-acetic acid, is a naturally occurring compound found in hop bract.[1][2] It belongs to the oxindole (B195798) family, a class of compounds recognized for its diverse pharmacological properties.[1][2] The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2]

Inferred Potential Enzyme Targets and Cross-Reactivity

Table 1: Potential Enzyme Targets of the Oxindole Scaffold

Enzyme Family/TargetSpecific Enzyme(s)Type of Inhibition/ActivityReference Compound(s)Potential for Cross-Reactivity
Protein Kinases Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)InhibitionSubstituted 3-hydroxy-2-oxindolesHigh
p21-activated kinase 4 (PAK4)InhibitionOxindole derivativesModerate
Hydrolases α-GlucosidaseInhibitionOxindole derivativesModerate
TyrosinaseInhibitionOxindole derivativesModerate

Disclaimer: The potential for cross-reactivity is an inference based on structural similarity and the known activities of the broader oxindole class. Direct experimental validation for this compound is required.

Detailed Overview of Potential Enzyme Interactions

Protein Kinases

The most well-documented enzymatic targets for oxindole derivatives are protein kinases, which play crucial roles in cellular signaling pathways.

  • VEGFR2: Several studies have identified substituted 3-hydroxy-2-oxindoles as inhibitors of VEGFR2, a key regulator of angiogenesis (the formation of new blood vessels). Inhibition of VEGFR2 is a validated strategy in cancer therapy. Given that this compound shares the core 3-hydroxy-2-oxindole scaffold, it is plausible that it could exhibit inhibitory activity against VEGFR2.

  • PAK4: p21-activated kinase 4 is another kinase implicated in cancer progression. Certain oxindole derivatives have been reported to inhibit PAK4 activity.[1][2]

The diagram below illustrates a simplified signaling pathway involving VEGFR2 and the potential point of inhibition by an oxindole derivative.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis Promotes Oxindole 2-(3-Hydroxy-2-oxoindolin-3-yl) -acetic acid (potential) Oxindole->VEGFR2 Inhibits (potential)

Caption: Potential inhibition of the VEGFR2 signaling pathway.

Other Enzymes
  • α-Glucosidase and Tyrosinase: Review articles on the biological activities of oxindoles have mentioned inhibitory effects on α-glucosidase and tyrosinase.[1][2] α-Glucosidase inhibitors are used in the management of type 2 diabetes, while tyrosinase inhibitors have applications in cosmetics for skin lightening and in preventing food browning.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a systematic experimental approach is necessary. The following outlines a general workflow for such an investigation.

Primary Enzyme Screening

A broad panel of enzymes should be used for the initial screening to identify potential targets. This can be performed using commercially available enzyme panels or through collaborations with core facilities.

Dose-Response Assays

For any "hits" identified in the primary screen, dose-response experiments should be conducted to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for the comparison of inhibitory potency against different enzymes.

Selectivity Profiling

To assess selectivity, the IC50 value for the primary target (if one is identified) should be compared to the IC50 values for other enzymes. A compound is generally considered selective if it exhibits a significantly lower IC50 for its primary target compared to off-targets.

The diagram below illustrates a typical experimental workflow for evaluating enzyme cross-reactivity.

Cross_Reactivity_Workflow Compound 2-(3-Hydroxy-2-oxoindolin-3-yl) -acetic acid Primary_Screen Primary Enzyme Screen (Broad Enzyme Panel) Compound->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Hits No_Hits No Significant Hits Hit_Identification->No_Hits No Hits Selectivity_Profiling Selectivity Profiling (Comparison of IC50 values) Dose_Response->Selectivity_Profiling Results Cross-Reactivity Profile Selectivity_Profiling->Results

Caption: Experimental workflow for assessing enzyme cross-reactivity.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound places it within the versatile oxindole class of compounds. Based on the known biological activities of this class, it is reasonable to hypothesize that this natural product may exhibit inhibitory activity against certain enzymes, particularly protein kinases like VEGFR2. However, this remains a postulation. Rigorous experimental evaluation, as outlined in the proposed workflow, is essential to elucidate the specific enzyme interaction profile and cross-reactivity of this compound. Such studies will be crucial in determining its potential for further investigation in drug discovery and development.

References

A Comparative Benchmarking Guide for Novel Kinase Inhibitors: Evaluating 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a framework for the comparative analysis of novel kinase inhibitors, using "2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid" as a representative candidate. As of the latest literature review, specific kinase inhibition data for this compound is not publicly available. Therefore, this document serves as a comprehensive template for researchers and drug development professionals to benchmark its performance, or that of other novel compounds, against a panel of well-characterized, FDA-approved kinase inhibitors. The provided data on known inhibitors, detailed experimental protocols, and pathway diagrams offer a robust starting point for such comparative studies.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several established kinase inhibitors against a panel of key kinases implicated in oncogenesis and other signaling pathways. These values, presented in nanomolar (nM), serve as a benchmark for evaluating the potency and selectivity of a novel compound.

Kinase TargetSunitinib (nM)Sorafenib (nM)Dasatinib (nM)Imatinib (nM)Gefitinib (nM)Vemurafenib (nM)
VEGFR2 80[1][2]90[3]----
PDGFRβ 2[1][2]57[3]<30100[4][5]--
c-Kit -68[3]<30100[4][5]--
B-Raf (V600E) -38---31[6][7]
C-Raf -6---48[6][7]
Abl 800[2]-<1[8]600[4][5]--
Src 600[2]-0.5[9]>10,000--
EGFR >10,000[2]---33[10]-
Flt3 -58[3]----

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate determination of a compound's inhibitory activity. Below is a detailed methodology for a typical in vitro kinase inhibition assay, based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ and Z'-LYTE™.

Protocol: In Vitro TR-FRET Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., this compound) against a panel of target kinases.

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a specific substrate. The assay uses a FRET-based, coupled-enzyme format. A peptide substrate is labeled with two fluorophores. The kinase transfers a phosphate (B84403) group from ATP to the substrate. A detection antibody labeled with a fluorescent donor binds to the phosphorylated substrate, bringing it in proximity to an acceptor fluorophore, resulting in a FRET signal. The signal intensity is proportional to the extent of substrate phosphorylation and is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Recombinant Human Kinases: Purified, active forms of the kinases of interest.

  • Fluorescein-labeled Peptide Substrate: Specific for each kinase.

  • ATP: Adenosine triphosphate, at a concentration close to the Kₘ for each kinase.

  • Test Compound: 10 mM stock solution in DMSO, serially diluted.

  • Detection Solution: TR-FRET dilution buffer containing EDTA (to stop the kinase reaction) and a terbium- or europium-labeled anti-phospho-substrate antibody.

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

    • Prepare a 4x working solution of each compound concentration by diluting with the kinase buffer.

  • Kinase Reaction:

    • In a 384-well assay plate, add 2.5 µL of the 4x test compound solution to the appropriate wells.

    • Add 5 µL of a 2x kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis and is a primary target for several of the benchmarked kinase inhibitors, such as Sunitinib and Sorafenib.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR2 Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->Raf

Caption: The VEGF signaling pathway and points of inhibition by Sunitinib and Sorafenib.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro kinase inhibition assay protocol described above.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound 1. Serial Dilution of Test Compound Incubation 3. Incubate Compound, Kinase, Substrate, ATP Compound->Incubation Reagents 2. Prepare Kinase, Substrate, and ATP Reagents->Incubation Stop 4. Stop Reaction & Add Detection Ab Incubation->Stop Read 5. Read Plate (TR-FRET Signal) Stop->Read Analysis 6. Plot Dose-Response & Calculate IC50 Read->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

In Vivo Efficacy of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic Acid and Timolol in Glaucoma Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid and the established glaucoma medication, timolol (B1209231). The following sections present quantitative data from preclinical studies, comprehensive experimental protocols, and an analysis of their respective mechanisms of action to inform future research and drug development in ophthalmology.

Comparative Efficacy in Intraocular Pressure Reduction

A key study evaluating the potential of 2-oxindole derivatives in glaucoma treatment has provided a direct comparison of the intraocular pressure (IOP) lowering effects of a lead compound from this class, closely related to this compound, and timolol in a normotensive rabbit model. The results of this pilot study are summarized below.

CompoundConcentrationMaximum IOP Reduction (ΔIOP)Animal ModelReference
2-Oxindole Derivative0.1% w/v5.6 TorrNormotensive Rabbits[1]
Timolol0.5%3.5 TorrNormotensive Rabbits[1]

These findings suggest that the evaluated 2-oxindole derivative may have a more pronounced IOP-lowering effect compared to timolol in this preclinical model.[1] It is important to note that this study was conducted in normotensive animals; further investigations in established glaucoma models are warranted to confirm these findings under pathological conditions.

Mechanism of Action

The two compounds lower intraocular pressure through distinct mechanisms of action, targeting different pathways involved in aqueous humor dynamics.

This compound

The precise signaling pathway for this compound in reducing IOP has not been fully elucidated. However, based on the known pharmacology of related oxindole (B195798) derivatives, it is hypothesized to influence aqueous humor dynamics.[1] The significant IOP reduction observed suggests a potent modulation of either aqueous humor production or outflow. Further research is required to identify the specific molecular targets and signaling cascades involved.

Timolol

Timolol is a non-selective beta-adrenergic antagonist and a cornerstone in glaucoma therapy.[2] Its primary mechanism of action involves the blockade of beta-adrenergic receptors, predominantly beta-2 receptors, located in the ciliary body of the eye.[2] This blockade leads to a decrease in the production of aqueous humor, which in turn lowers intraocular pressure.[2][3]

timolol_mechanism Catecholamines Catecholamines (e.g., Adrenaline) Beta_Receptor Beta-2 Adrenergic Receptor Catecholamines->Beta_Receptor Activates Ciliary_Body Ciliary Body Epithelium Beta_Receptor->Ciliary_Body Stimulates Aqueous_Humor Aqueous Humor Production Ciliary_Body->Aqueous_Humor Increases IOP Intraocular Pressure Aqueous_Humor->IOP Elevates Timolol Timolol Timolol->Beta_Receptor Blocks

Figure 1: Signaling pathway of Timolol in reducing aqueous humor production.

Experimental Protocols

To ensure the reproducibility of in vivo efficacy studies, detailed experimental protocols are crucial. The following section outlines a representative methodology for evaluating the IOP-lowering effects of test compounds in a rabbit model, synthesized from established practices in the field.[4][5][6]

In Vivo Intraocular Pressure Measurement in a Rabbit Model

This protocol describes the induction of temporary ocular hypertension and the subsequent measurement of IOP following the administration of test articles.

experimental_workflow cluster_preparation Animal Preparation cluster_induction Induction of Ocular Hypertension cluster_treatment Treatment Administration cluster_measurement IOP Measurement Animal_Selection Select healthy New Zealand White Rabbits Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Baseline_IOP Measure baseline IOP (Tonometer) Acclimatization->Baseline_IOP Glucose_Infusion Induce ocular hypertension via intravenous 5% glucose solution Baseline_IOP->Glucose_Infusion Grouping Randomize animals into treatment groups Glucose_Infusion->Grouping Drug_Instillation Topical instillation of test compounds or vehicle Grouping->Drug_Instillation Time_Points Measure IOP at regular time intervals post-instillation Drug_Instillation->Time_Points Data_Analysis Analyze and compare IOP changes between groups Time_Points->Data_Analysis

Figure 2: Experimental workflow for in vivo IOP measurement in rabbits.

Materials:

  • New Zealand White rabbits (male or female, 2-3 kg)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • 5% glucose solution for infusion

  • Test compounds (e.g., this compound, timolol) and vehicle control

  • Micropipette for instillation

Procedure:

  • Animal Acclimatization: House rabbits in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Anesthetize the cornea with a drop of topical anesthetic. Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer.

  • Induction of Ocular Hypertension: Induce a transient increase in IOP by administering a rapid intravenous infusion of a 5% glucose solution (15 mL/kg).[4]

  • Treatment Administration: Ten minutes prior to glucose infusion, topically instill a single 50 µL drop of the test compound or vehicle into one eye of each rabbit.[4][6] The contralateral eye can serve as a control.

  • IOP Monitoring: Measure IOP at regular intervals (e.g., hourly) for up to 6-8 hours post-instillation to determine the onset, peak effect, and duration of action of the test compounds.

  • Data Analysis: Calculate the change in IOP from baseline for each treatment group at each time point. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences between the treatment and control groups.

Conclusion

The available preclinical data indicates that this compound and its derivatives are promising candidates for glaucoma therapy, potentially offering a greater IOP-lowering efficacy than timolol. However, a more comprehensive understanding of their mechanism of action is necessary. The experimental protocol outlined in this guide provides a framework for conducting robust in vivo studies to further evaluate the therapeutic potential of these novel compounds. Future research should focus on elucidating the specific signaling pathways of 2-oxindole derivatives and validating their efficacy and safety in chronic glaucoma animal models.

References

"differential gene expression analysis in cells treated with 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the transcriptomic effects of isatin (B1672199) and its analogs, providing a comparative framework in the absence of specific data for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid.

Introduction

This compound is a natural polyphenol compound found in hop bracts[1]. While direct studies on its specific effects on differential gene expression are not publicly available, it belongs to the broader class of isatin (1H-indole-2,3-dione) derivatives. Isatin and its derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties, which are often exerted through the modulation of gene expression[2][3][4][5]. This guide provides a comparative overview of the known effects of various isatin derivatives on gene expression and cellular pathways, offering a valuable resource for researchers interested in the potential therapeutic applications of this compound class.

Comparative Biological Activities of Isatin Derivatives

Isatin derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interaction with DNA[2][3][6]. The following table summarizes the biological activities of several isatin derivatives, providing a basis for comparing their potential mechanisms of action.

Isatin Derivative Cell Line(s) Key Biological Activities Reported Gene Expression Changes Reference
Isatin Mouse bone marrow and peripheral blood cellsGenotoxic and mutagenic at high doses and repeated exposure.Not specified.[7]
Quinoline-isatin hybrids (e.g., Compound 7) Caco-2Induction of apoptosis, anti-proliferative.Down-regulation of Bcl2, Bcl-xl, and Survivin; Up-regulation of TGF gene.[2]
Isatin-thiosemicarbazone derivatives Various pathogenic bacteriaAntimicrobial activity, DNA protection.Not specified.[6]
Epoxy-functionalized isatin derivative (L3) K. pneumoniaeAntibacterial, potential inhibitor of DNA adenine (B156593) methyltransferase (Dam).Not specified, but Dam is a key regulator of bacterial gene expression.[8]
Diethylene glycol tethered bis-isatin analogues Multiple human cancer cell lines (HepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7)Antitumor activity, inhibition of tubulin polymerization.Not specified.[9]
Isatin and benzoisatin hydrazones Pig testicle cellsInterferon-inducing properties, DNA intercalation.Not specified.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in the literature for the analysis of isatin derivatives.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines (e.g., A549, Caco-2, HepG2, MDA-MB-231) and normal cell lines (e.g., Vero) are used to assess the anti-proliferative and cytotoxic effects of isatin derivatives[2].

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Isatin derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. Cells are treated with various concentrations of the compounds for specific durations (e.g., 24, 48, or 72 hours) to evaluate their effects.

Anti-proliferative and Cytotoxicity Assays
  • MTT or SRB Assay: The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB) assay. These assays measure cell viability and allow for the calculation of the half-maximal inhibitory concentration (IC50) values.

Gene Expression Analysis (Apoptosis-related genes)
  • RNA Extraction: Total RNA is extracted from treated and untreated cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes (e.g., Bcl2, Bcl-xl, Survivin, TGF) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Gene Expression Analysis

The following diagram illustrates a typical workflow for analyzing the effects of an isatin derivative on the expression of specific genes.

G cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cell_culture Cell Seeding treatment Treatment with Isatin Derivative cell_culture->treatment control Vehicle Control (e.g., DMSO) cell_culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qrt_pcr Quantitative Real-Time PCR (qRT-PCR) cDNA_synthesis->qrt_pcr data_analysis Data Analysis (Relative Quantification) qrt_pcr->data_analysis G cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic isatin Quinoline-Isatin Hybrid bcl2 Bcl-2 isatin->bcl2 bclxl Bcl-xL isatin->bclxl survivin Survivin isatin->survivin tgf TGF isatin->tgf apoptosis Apoptosis bcl2->apoptosis bclxl->apoptosis survivin->apoptosis tgf->apoptosis

References

Safety Operating Guide

Proper Disposal of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid, a compound commonly used in scientific research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Safety Precautions

While specific toxicological data for this compound is not extensively available, its structural similarity to other indole (B1671886) derivatives, such as indole-3-acetic acid, suggests that it should be handled with care. Based on available Safety Data Sheets (SDS) for related compounds, this chemical should be considered harmful if swallowed and an irritant to the skin and eyes .

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A dust mask or respirator should be used if handling fine powders or creating aerosols.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: All solid this compound, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weighing paper, pipette tips) must be collected in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Collection: Carefully place all solid and liquid waste into their respective, properly labeled hazardous waste containers.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Logistics: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup. Provide them with a detailed inventory of the waste.

  • Documentation: Ensure that all required waste manifests and other documentation are completed accurately and retained for your records.

Quantitative Data Summary

ParameterGuideline
UN Number Not explicitly assigned; typically managed under a general code for environmentally hazardous substances, solid, n.o.s. (e.g., UN 3077) or toxic solids, organic, n.o.s. (e.g., UN 2811), depending on the final characterization by the disposal vendor.
Hazard Class Likely falls under Class 6.1 (Toxic Substances) or Class 9 (Miscellaneous Dangerous Goods).[1]
Container Type UN-rated, sealed, and labeled containers made of compatible materials (e.g., HDPE).
Storage Limit Adhere to your institution's satellite accumulation area limits (typically by volume and time).

Disposal Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 On-Site Management cluster_3 Disposal Logistics cluster_4 Final Disposition A Solid Waste (e.g., powder, contaminated PPE) C Labeled Solid Hazardous Waste Container A->C B Liquid Waste (e.g., solutions) D Labeled Liquid Hazardous Waste Container B->D E Secure Storage in Satellite Accumulation Area C->E D->E F Maintain Waste Log E->F G Contact EHS or Certified Disposal Vendor F->G H Complete Waste Manifest G->H I Licensed Hazardous Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

Disclaimer: These procedures are intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(3-Hydroxy-2-oxoindolin-3-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and operational guidance for handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. While a specific Safety Data Sheet (SDS) for this compound was not found, the following guidelines are based on safety protocols for structurally similar compounds, such as indole-3-acetic acid and other oxindole (B195798) derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

To the best of our knowledge, the toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it must be handled with caution. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4]

A comprehensive summary of the required Personal Protective Equipment (PPE) is provided below.

Protection Type Specific Equipment Standard/Material Purpose
Eye/Face Protection Safety GogglesEN 166 or OSHA 29 CFR 1910.133Protects against droplets and dust.[2][5]
Hand Protection Chemical-resistant glovesNitrile rubber (NBR)Prevents skin contact.[2]
Skin and Body Protective clothing, Lab coatN/APrevents skin exposure.[2][5]
Respiratory Approved Dust RespiratorType P2 (EN 143) or NIOSH/MSHA approvedRequired when handling the powder form to avoid dust inhalation.[1][2]

Operational Plan: Safe Handling Protocol

Safe handling requires a combination of engineering controls, personal protective equipment, and strict adherence to procedural steps.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][5]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all required PPE is correctly worn.[7] Prepare the workspace within the fume hood by covering the surface with absorbent material.

  • Weighing: When handling the solid powder, avoid creating dust.[2][6] Use a spatula to carefully transfer the required amount to a tared container.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly. Ensure the container is appropriately sized to avoid splashes.

  • Post-Handling: After use, ensure the container is tightly closed.[7]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[5][7] Do not eat, drink, or smoke in the laboratory area.[1][8]

Caption: Workflow for safely handling this compound.

Logistical Plans: Storage and Disposal

Proper storage and disposal are critical for safety and compliance.

Storage Plan
  • Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]

  • Temperature: For long-term storage, temperatures of -20°C to -80°C are recommended to maintain product quality.[9]

  • Protection: Protect the substance from direct sunlight and moisture.[3][8]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2][5]

Disposal Plan

Contaminated materials and unused product must be treated as chemical waste.

  • Collection: Collect waste material (including contaminated gloves, absorbent paper, and empty containers) in a designated, closed, and properly labeled chemical waste container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through an approved and licensed waste disposal contractor.[2][5] Do not allow the product to enter drains or public waters.[1][2] Adhere strictly to all local, state, and federal environmental regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.